molecular formula C8H6BrNO4 B8119504 3-Bromo-2-methyl-6-nitrobenzoic acid

3-Bromo-2-methyl-6-nitrobenzoic acid

Cat. No.: B8119504
M. Wt: 260.04 g/mol
InChI Key: SGZSISYCYAUVOZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methyl-6-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-6-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methyl-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZSISYCYAUVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and history of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted nitrobenzoic acids represent a cornerstone in the edifice of modern organic chemistry and pharmaceutical development. These aromatic compounds, characterized by a benzene ring bearing both a carboxylic acid and one or more nitro groups, are not merely synthetic curiosities; they are pivotal intermediates, foundational building blocks, and, in some cases, biologically active molecules in their own right. The interplay between the electron-withdrawing nature of the nitro group and the meta-directing influence of the carboxylic acid function imparts a unique chemical personality to this class of molecules, dictating their synthesis, reactivity, and utility.

This guide provides a comprehensive exploration of the . It delves into the foundational principles of their synthesis, tracing the evolution of experimental methodologies from the nascent stages of organic chemistry to contemporary protocols. By examining the causality behind experimental choices and grounding the discussion in authoritative references, this document aims to provide researchers, scientists, and drug development professionals with a deep and practical understanding of this vital class of compounds.

I. The Genesis of Nitroaromatic Chemistry: A Historical Perspective

The story of substituted nitrobenzoic acids is inextricably linked to the broader history of aromatic nitration. The early 19th century witnessed groundbreaking advancements in the understanding and manipulation of aromatic compounds.

In 1834, the German chemist Eilhard Mitscherlich made a seminal discovery by treating benzene with fuming nitric acid, successfully synthesizing nitrobenzene.[1][2] This reaction marked the dawn of aromatic nitration and laid the groundwork for the creation of a vast array of new chemical entities. Shortly thereafter, the introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, provided a more potent and versatile nitrating agent, a method that remains a staple in both laboratory and industrial settings to this day.[1][2]

The early explorations into nitration were not confined to simple hydrocarbons. The synthesis of picric acid (2,4,6-trinitrophenol) from substances like indigo and phenol in the late 18th and early 19th centuries showcased the burgeoning potential of nitration to create compounds with intense color and potent explosive properties.[3] These early discoveries in nitroaromatic chemistry set the stage for the systematic investigation of other aromatic acids, most notably benzoic acid.

II. The Emergence of Nitrobenzoic Acid Isomers: Synthesis and Regioselectivity

The direct nitration of benzoic acid presented early chemists with a fascinating challenge in regioselectivity. The outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents on the benzene ring.

The Meta-Directing Influence of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a deactivating, meta-directing substituent. Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack than benzene. This deactivation is not uniform across all positions. The ortho and para positions are more strongly deactivated due to the formation of unstable resonance structures in the carbocation intermediate where a positive charge is placed adjacent to the electron-withdrawing carboxyl group. Consequently, electrophilic attack preferentially occurs at the meta position, which avoids this destabilizing interaction.

Synthesis of the Primary Isomers

The practical synthesis of the three primary isomers of nitrobenzoic acid is a direct reflection of these electronic principles.

3-Nitrobenzoic Acid (m-Nitrobenzoic Acid)

The most direct route to a nitro-substituted benzoic acid is the nitration of benzoic acid itself. This reaction predominantly yields 3-nitrobenzoic acid.[4][5] Early methods and contemporary protocols alike employ a mixture of nitric acid and sulfuric acid, with careful temperature control to minimize the formation of byproducts.[4]

2-Nitrobenzoic Acid (o-Nitrobenzoic Acid) and 4-Nitrobenzoic Acid (p-Nitrobenzoic Acid)

Due to the meta-directing effect of the carboxylic acid group, the ortho and para isomers are formed in much smaller quantities during the direct nitration of benzoic acid (approximately 20% ortho and 1.5% para).[4] Therefore, their efficient synthesis relies on an alternative strategy: the oxidation of the corresponding nitrotoluene precursors.[6][7] This approach leverages the fact that the nitration of toluene yields a mixture of ortho- and para-nitrotoluene, which can then be separated and oxidized to their respective carboxylic acids.

The "Ortho Effect"

The synthesis and reactivity of ortho-substituted benzoic acids are often influenced by the "ortho effect." This phenomenon, which is a combination of steric hindrance and electronic effects, can impact reaction rates and yields. In the case of 2-nitrobenzoic acid, the proximity of the bulky nitro group to the carboxylic acid can force the -COOH group out of the plane of the benzene ring, which can affect its acidity and reactivity.[8]

Dinitration: The Synthesis of 3,5-Dinitrobenzoic Acid

Under more forcing reaction conditions, such as the use of fuming nitric acid and higher temperatures, benzoic acid can undergo a second nitration to yield 3,5-dinitrobenzoic acid.[9][10] The introduction of the first deactivating nitro group makes the second nitration more challenging, necessitating these more vigorous conditions.

III. Evolution of Synthetic Methodologies: From Benchtop to Industrial Scale

The journey from the initial laboratory synthesis of nitrobenzoic acids to their large-scale industrial production has been marked by continuous refinement and optimization of synthetic protocols.

Early Laboratory Preparations

Early synthetic procedures for nitrobenzoic acids, as documented in the late 19th and early 20th centuries, relied on the fundamental reagents of the time: concentrated and fuming nitric acid, sulfuric acid, and various oxidizing agents like potassium permanganate and dichromate salts for the oxidation of nitrotoluenes.[8] The separation of isomers was often a laborious process, relying on techniques such as fractional crystallization of the acids or their salts.[11]

Industrial Production

The industrial production of nitrobenzoic acids is driven by the demand for their derivatives in the dye and pharmaceutical industries. The synthesis of 3-nitrobenzoic acid is typically achieved through the direct nitration of benzoic acid. For 2- and 4-nitrobenzoic acid, the oxidation of the corresponding nitrotoluenes remains the primary industrial route.[6][7] Over the years, significant efforts have been made to improve the efficiency and safety of these processes, including the development of new catalytic oxidation systems and the use of continuous flow reactors to manage the exothermic nature of nitration reactions.[12]

IV. Applications in Research and Drug Development

Substituted nitrobenzoic acids are invaluable tools for researchers and drug development professionals. Their utility stems from their role as versatile synthetic intermediates.

Precursors to Aminobenzoic Acids and Dyes

One of the most significant applications of nitrobenzoic acids is their reduction to the corresponding aminobenzoic acids. This transformation is a critical step in the synthesis of a wide array of compounds, including many dyes and pharmaceutical agents.[4] For instance, 3-aminobenzoic acid, derived from 3-nitrobenzoic acid, is a precursor to various azo dyes.[13]

The Gateway to Procaine: A Case Study in Drug Development

The synthesis of the local anesthetic procaine provides a classic example of the importance of substituted nitrobenzoic acids in pharmaceutical development. The synthesis begins with the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid.[2][7] This intermediate is then converted to its acyl chloride, which is subsequently esterified with 2-diethylaminoethanol. The final step involves the reduction of the nitro group to an amine, yielding procaine.[2][10] This multi-step synthesis highlights the strategic use of the nitro group as a precursor to the essential amino functionality in the final drug molecule.[14]

Other Pharmaceutical Applications

The versatility of the substituted nitrobenzoic acid scaffold has led to its incorporation into a wide range of drug discovery programs. The nitro and carboxylic acid groups provide convenient handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.[5][15] For example, derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.

Analytical Reagents

3,5-Dinitrobenzoic acid is a well-established reagent in analytical chemistry for the characterization and identification of alcohols. The reaction of 3,5-dinitrobenzoyl chloride (derived from the acid) with an alcohol produces a solid ester derivative with a sharp and characteristic melting point, facilitating the identification of the unknown alcohol.

V. Experimental Protocols and Characterization

The successful synthesis and application of substituted nitrobenzoic acids rely on well-defined experimental protocols and robust analytical techniques for characterization.

Representative Synthetic Protocol: Nitration of Benzoic Acid to 3-Nitrobenzoic Acid

This protocol is a representative example of the direct nitration of benzoic acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • In a flask, carefully add benzoic acid to concentrated sulfuric acid and cool the mixture in an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the benzoic acid solution while maintaining the reaction temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

  • Pour the reaction mixture over crushed ice to precipitate the crude 3-nitrobenzoic acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Characterization Techniques

The characterization of substituted nitrobenzoic acids has evolved significantly over time.

  • 19th and Early 20th Century Methods: Early characterization relied on fundamental physical properties such as melting point, solubility, and crystalline form. Elemental analysis was also a crucial technique for determining the empirical formula of these newly synthesized compounds.[16] The separation of isomers was a significant challenge, often relying on tedious fractional crystallization methods.[11]

  • Modern Analytical Techniques: Today, a suite of powerful spectroscopic and chromatographic techniques allows for the unambiguous characterization and quantification of substituted nitrobenzoic acids.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the substitution pattern on the aromatic ring.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the nitro group (symmetric and asymmetric N-O stretches).[5]

    • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[17]

    • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of nitrobenzoic acid isomers, which is crucial for quality control in industrial processes.[18][19]

VI. Data Presentation

Physicochemical Properties of Nitrobenzoic Acid Isomers
Property2-Nitrobenzoic Acid3-Nitrobenzoic Acid4-Nitrobenzoic Acid
Molecular Formula C₇H₅NO₄C₇H₅NO₄C₇H₅NO₄
Molecular Weight 167.12 g/mol 167.12 g/mol 167.12 g/mol
Melting Point 146-148 °C140-142 °C240-242 °C
pKa 2.173.453.44

Data sourced from various chemical databases.[5]

Typical Isomer Distribution in the Nitration of Benzoic Acid
IsomerPercentage
3-Nitrobenzoic acid~78%
2-Nitrobenzoic acid~20%
4-Nitrobenzoic acid~1.5%

Data represents typical yields under standard nitration conditions.[4]

VII. Visualizations

Logical Workflow for the Synthesis of Nitrobenzoic Acid Isomers

Synthesis_of_Nitrobenzoic_Acid_Isomers benzoic_acid Benzoic Acid nitration Direct Nitration (HNO₃, H₂SO₄) benzoic_acid->nitration m_nba 3-Nitrobenzoic Acid nitration->m_nba Major Product o_p_mixture Minor Byproducts (o- and p-isomers) nitration->o_p_mixture toluene Toluene nitration_tol Nitration (HNO₃, H₂SO₄) toluene->nitration_tol nitrotoluene_isomers o- and p-Nitrotoluene (Isomer Separation) nitration_tol->nitrotoluene_isomers o_nitrotoluene o-Nitrotoluene nitrotoluene_isomers->o_nitrotoluene p_nitrotoluene p-Nitrotoluene nitrotoluene_isomers->p_nitrotoluene oxidation_o Oxidation o_nitrotoluene->oxidation_o oxidation_p Oxidation p_nitrotoluene->oxidation_p o_nba 2-Nitrobenzoic Acid oxidation_o->o_nba p_nba 4-Nitrobenzoic Acid oxidation_p->p_nba

Caption: Synthetic pathways to the primary isomers of nitrobenzoic acid.

Signaling Pathway: Role of 4-Nitrobenzoic Acid in Procaine Synthesis

Procaine_Synthesis_Pathway p_nitrotoluene 4-Nitrotoluene oxidation Oxidation p_nitrotoluene->oxidation p_nba 4-Nitrobenzoic Acid oxidation->p_nba activation Acyl Chloride Formation (SOCl₂) p_nba->activation p_nb_chloride 4-Nitrobenzoyl Chloride activation->p_nb_chloride esterification Esterification with 2-Diethylaminoethanol p_nb_chloride->esterification nitrocaine Nitrocaine esterification->nitrocaine reduction Nitro Group Reduction (H₂, Catalyst) nitrocaine->reduction procaine Procaine reduction->procaine

Caption: Key transformations in the synthesis of procaine from 4-nitrobenzoic acid.

VIII. Conclusion

The discovery and development of substituted nitrobenzoic acids represent a significant chapter in the history of organic chemistry. From the early, foundational work on aromatic nitration to the sophisticated synthetic and analytical methods of today, these compounds have proven to be of immense value. Their role as versatile intermediates has been particularly impactful in the pharmaceutical industry, enabling the synthesis of a wide range of therapeutic agents. As drug development continues to evolve, the fundamental principles governing the synthesis and reactivity of substituted nitrobenzoic acids will undoubtedly remain a cornerstone of medicinal chemistry, providing a robust platform for the design and creation of new and improved medicines.

IX. References

  • GKToday. (2016, October 2). Picric Acid. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzoic acid. [Link]

  • DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. [Link]

  • Woulfe Discovers Picric Acid | History | Research Starters - EBSCO. (n.d.). [Link]

  • Chemcess. (2024, April 14). Nitration Of Aromatic Compounds. [Link]

  • ResearchGate. (2019, November 17). Synthesis of Procaine. [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. [Link]

  • Quora. (2017, December 7). What are the major products of nitration of benzoic acid?. [Link]

  • Nitration and aromatic reactivity. (n.d.). [Link]

  • Google Patents. (n.d.). US1458715A - Process for making nitrobenzoic acid and intermediates.

  • Google Patents. (n.d.). US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids.

  • Google Patents. (n.d.). US3174999A - Method of separating nitro-substitutedchloro-benzoic acids.

  • YouTube. (2023, December 16). Synthesis of Nitrobenzoic Acid | Step-by-Step Organic Chemistry Lab Guide. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]

  • Allen.In. (n.d.). A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids. R : Carboxyl group is activating group.. [Link]

  • ResearchGate. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. [Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • Quora. (2018, November 20). How is para-nitrobenzoic acid prepared from benzene?. [Link]

  • The Analysis of Degradation Products Extracted From Selected 19th Century Papers. (n.d.). [Link]

  • Organic Chemistry in the nineteenth century. (n.d.). [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. [Link]

  • Review -A History and Introduction of synthetic dye and their usage. (n.d.). [Link]

  • Encyclopedia MDPI. (2021, April 1). Nitroaromatic Antibiotics. [Link]

  • PMC - NIH. (n.d.). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. [Link]

  • New synthetic black dyes: their discovery, production and everyday use (1859-1930). (n.d.). [Link]

Sources

Foreword for the Research Professional

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to AZD5153: A Bivalent BET Bromodomain Inhibitor

This document provides a comprehensive technical overview of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on Bromodomain-containing protein 4 (BRD4). While the user query specified CAS number 1498300-48-3, publicly available scientific literature and chemical databases predominantly associate the compound known as AZD5153 with CAS numbers 1869912-39-9 (free base) and 1869912-40-2 (6-hydroxy-2-naphthoic acid salt). This guide will proceed with a detailed analysis of AZD5153, which is the subject of extensive preclinical and clinical investigation.

This guide is structured to provide not just data, but a causal understanding of experimental design and mechanistic principles, reflecting the needs of researchers in drug development.

Introduction: A Novel Approach to BET Inhibition

AZD5153 represents a significant advancement in the field of epigenetic modulators. Unlike traditional monovalent BET inhibitors that target a single bromodomain, AZD5153 is a bivalent inhibitor, meaning it can simultaneously engage two bromodomains within the BRD4 protein.[1][2][3] This unique mode of action confers enhanced potency and a distinct pharmacological profile.[2][3] BRD4 is a key transcriptional coactivator that plays a critical role in the expression of oncogenes such as c-MYC.[1][4] Its overexpression is implicated in the development and proliferation of various cancers, including hematologic malignancies and solid tumors.[2][5] AZD5153 has demonstrated significant antitumor activity in preclinical models of acute myeloid leukemia (AML), multiple myeloma, diffuse large B-cell lymphoma (DLBCL), and hepatocellular carcinoma (HCC).[1][2][4]

Mechanism of Action: Bivalent Engagement of BRD4

BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails through its two bromodomains (BD1 and BD2).[4] This interaction is crucial for the recruitment of transcriptional machinery to promoter and enhancer regions of target genes, leading to their expression.

AZD5153 disrupts this process by competitively binding to the bromodomains of BRD4.[6] Its bivalent nature allows it to ligate two bromodomains simultaneously, leading to a more stable and prolonged inhibition of BRD4 activity compared to monovalent inhibitors.[1][2] This enhanced avidity translates to greater cellular and antitumor activity.[2] By preventing BRD4 from binding to chromatin, AZD5153 effectively downregulates the transcription of key oncogenes and cell cycle regulators, including c-MYC, E2F, and mTOR pathway components.[1][2] This ultimately leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[4][7]

AZD5153_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects BRD4 BRD4 Protein (BD1 and BD2) AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to TranscriptionalMachinery Transcriptional Machinery (e.g., P-TEFb) BRD4->TranscriptionalMachinery Recruits Oncogenes Oncogenes (e.g., c-MYC, E2F) TranscriptionalMachinery->Oncogenes Activates Transcription CellProliferation Tumor Cell Proliferation Oncogenes->CellProliferation Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits AZD5153 AZD5153 AZD5153->BRD4 Inhibits (Bivalent Binding) AZD5153->CellProliferation Inhibits AZD5153->Apoptosis Induces

Caption: Mechanism of action of AZD5153 in disrupting BRD4-mediated oncogene transcription.

Physicochemical and Pharmacological Properties

A summary of the key properties of AZD5153 is presented in the table below.

PropertyValueSource
Chemical Name (3R)-4-[2-[4-[1-(3-methoxy-[4][5][7]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one[6]
Molecular Formula C25H33N7O3[6]
Molecular Weight 667.75 g/mol (for the 6-hydroxy-2-naphthoic acid salt)[1]
CAS Number 1869912-39-9 (free base), 1869912-40-2 (6-hydroxy-2-naphthoic acid salt)[7][8]
Target BET/BRD4 Bromodomains[1][7]
Binding Mode Bivalent[2]
IC50 (Full-Length BRD4) 5 nM[7][9]
IC50 (BRD4 foci disruption in U2OS cells) 1.7 nM[1][8]
Administration Route Oral[5][9]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for the evaluation of AZD5153.

In Vitro Cell Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of AZD5153 in cancer cell lines.

Principle: The assay measures the dose-dependent effect of AZD5153 on the proliferation of cancer cells. Cell viability is typically assessed using a luminescent-based assay that quantifies ATP levels, which is an indicator of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC cell lines like HepG2, Huh-7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]

  • Compound Preparation: Prepare a serial dilution of AZD5153 in DMSO, and then further dilute in cell culture medium to achieve the final desired concentrations (e.g., ranging from 1 to 100 µM).[4] A vehicle control (DMSO) should be included.[4]

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of AZD5153 or vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

  • Viability Assessment: After incubation, assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.[4] This involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the AZD5153 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[4]

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the antitumor efficacy of AZD5153 in a mouse xenograft model.

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with AZD5153, and the effect on tumor growth is monitored over time. This provides an assessment of the compound's in vivo efficacy.

Step-by-Step Methodology:

  • Animal Models: Utilize immunodeficient mice, such as NSG (NOD scid gamma) mice, which are suitable for engrafting human cancer cells.[4]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCCLM3 or MV-4-11) into the flank of each mouse.[4][7]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers and calculate the tumor volume (e.g., using the formula: Volume = (length × width²) / 2).

  • Randomization and Treatment: When the tumors reach a predetermined average size, randomize the mice into treatment and control groups. Administer AZD5153 orally (e.g., by gavage) at specified doses and schedules (e.g., daily for 14-28 days).[7] The control group receives the vehicle.

  • Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Tumor stasis or regression are also key observations.[1][7]

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis. Western blotting or immunohistochemistry can be used to measure the levels of BRD4 target proteins, such as c-MYC, to confirm target engagement in the tumor tissue.[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy CellCulture Cancer Cell Culture Treatment Treat with AZD5153 (Dose-Response) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay IC50 Determine IC50 ViabilityAssay->IC50 Xenograft Establish Xenograft Tumor Model IC50->Xenograft Inform In Vivo Dose Selection Randomization Randomize Mice Xenograft->Randomization OralDosing Oral Administration of AZD5153 Randomization->OralDosing TumorMonitoring Monitor Tumor Growth OralDosing->TumorMonitoring Efficacy Assess Antitumor Efficacy TumorMonitoring->Efficacy

Caption: A generalized experimental workflow for the preclinical evaluation of AZD5153.

Clinical Development

AZD5153 has been investigated in a first-in-human, phase I clinical trial for patients with relapsed/refractory solid tumors and lymphoma, both as a monotherapy and in combination with the PARP inhibitor olaparib.[5][10][11] The study aimed to determine the safety, tolerability, and recommended Phase 2 dose of AZD5153.[12] Common treatment-emergent adverse events included fatigue, gastrointestinal issues, and hematologic toxicities such as thrombocytopenia.[5] The study demonstrated that AZD5153 was tolerable and showed dose-dependent pharmacokinetics and target engagement, as evidenced by the modulation of peripheral biomarkers like HEXIM1.[2][5]

Conclusion

AZD5153 is a highly potent, orally bioavailable, bivalent BET/BRD4 inhibitor with a compelling preclinical profile in various cancer models, particularly hematologic malignancies and hepatocellular carcinoma.[2][4] Its unique bivalent binding mode offers enhanced potency compared to earlier monovalent inhibitors.[2][3] The ongoing clinical evaluation will further delineate its therapeutic potential in oncology. The insights provided in this guide are intended to support researchers in designing and interpreting studies involving AZD5153 and other BET inhibitors.

References

  • AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers in Cell and Developmental Biology. [Link][4][13]

  • First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. Clinical Cancer Research. [Link][5][10]

  • AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies. Molecular Cancer Therapeutics. [Link][2]

  • Azd-5153 | C25H33N7O3 | CID 118693659. PubChem. [Link][6]

  • AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. PMC. [Link][14]

  • Definition of bivalent BRD4 inhibitor AZD5153. NCI Drug Dictionary. [Link][15]

  • Clinical Trials Using Bivalent BRD4 Inhibitor AZD5153. National Cancer Institute. [Link][16]

  • BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor. International Journal of Biological Sciences. [Link][3]

  • AZD5153 in Patients With Relapsed or Refractory Solid Tumors, Including Lymphomas. ClinicalTrials.gov. [Link][11]

  • AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas. AstraZeneca Clinical Trials. [Link][12]

Sources

Spectroscopic Characterization of 3-Bromo-2-methyl-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2-methyl-6-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structure combines several key functional groups—a carboxylic acid, a bromine atom, a methyl group, and a nitro group—all attached to a benzene ring. This unique arrangement of substituents dictates its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its role in chemical transformations. This guide provides a detailed interpretation of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the electronic and structural nuances of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted NMR data for 3-Bromo-2-methyl-6-nitrobenzoic acid is based on the well-understood effects of its various substituents on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of 3-Bromo-2-methyl-6-nitrobenzoic acid is expected to be relatively simple, exhibiting signals for the two aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The substituents on the benzene ring—the electron-withdrawing nitro and carboxylic acid groups, and the electron-donating methyl group—exert significant influence on the chemical shifts of the aromatic protons.[1] The nitro group, being a strong deactivating group, will deshield the ortho and para protons, shifting their signals downfield.[2] Conversely, the methyl group will have a shielding effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10d1HH-5This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will appear as a doublet due to coupling with H-4.
~7.50d1HH-4This proton is meta to the nitro group and ortho to the bromine atom. It is less deshielded than H-5 and will appear as a doublet due to coupling with H-5.
~2.50s3H-CH₃The methyl group protons are attached to the aromatic ring and will appear as a singlet in this region.
~11.0-13.0br s1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet over a wide chemical shift range. Its exact position is dependent on concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-Bromo-2-methyl-6-nitrobenzoic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and the overall electronic distribution within the aromatic ring.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168.0-COOHThe carboxylic acid carbon is typically found in this downfield region.
~150.0C-6This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
~138.0C-2The carbon bearing the methyl group will be deshielded.
~135.0C-4Aromatic carbon.
~130.0C-5Aromatic carbon.
~125.0C-1The ipso-carbon attached to the carboxylic acid group.
~120.0C-3The carbon attached to the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect".[4]
~20.0-CH₃The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for the proton spectrum.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to the ¹H NMR spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-2-methyl-6-nitrobenzoic acid will be characterized by the distinct absorption bands of the carboxylic acid and nitro groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretchThe carboxylic acid O-H stretch appears as a very broad band due to hydrogen bonding.[5]
~1710StrongC=O stretchThe carboxylic acid carbonyl stretch is a strong and sharp absorption. Conjugation with the aromatic ring can lower this frequency.[6]
~1550 & ~1350StrongAsymmetric & Symmetric NO₂ stretchThese two strong absorptions are characteristic of the nitro group.[7]
~3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the benzene ring.
~1600 & ~1475Medium to WeakC=C stretchAromatic ring skeletal vibrations.
~1300MediumC-O stretchStretching vibration of the carboxylic acid C-O single bond.
~850MediumC-N stretchStretching of the bond connecting the nitro group to the ring.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zRelative IntensityAssignmentRationale
260/258High[M]⁺The molecular ion peak. The presence of two peaks of nearly equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom (due to the isotopes ⁷⁹Br and ⁸¹Br).[8]
243/241Medium[M-OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.[9]
214/212Medium[M-NO₂]⁺Loss of a nitro group.
184Low[M-Br]⁺Loss of a bromine atom.
45High[COOH]⁺A common fragment for carboxylic acids.[10]

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. The instrument will ionize the molecules and separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-Bromo-2-methyl-6-nitrobenzoic acid, from the molecular structure to the interpretation of the different spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_Molecule Molecular Structure cluster_Spectroscopy Spectroscopic Techniques cluster_Data Data Interpretation cluster_Conclusion Structural Elucidation Molecule 3-Bromo-2-methyl-6-nitrobenzoic acid NMR NMR (¹H & ¹³C) Molecule->NMR IR IR Molecule->IR MS Mass Spec Molecule->MS NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Conclusion Verified Structure NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of 3-Bromo-2-methyl-6-nitrobenzoic acid. By systematically interpreting the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, a comprehensive structural profile of the molecule is established. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds, underscoring the power of spectroscopic methods in modern chemical research.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. 1H NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Taylor & Francis Online. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Chemguide. Fragmentation patterns in mass spectra. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • PubChem. Methyl 2-bromo-3-nitrobenzoate. [Link]

  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry LibreTexts. Fragmentation Patterns. [Link]

  • OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • RSC Publishing. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

Sources

solubility and melting point of 3-Bromo-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-2-methyl-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 1498300-48-3). In the context of drug discovery and synthetic chemistry, a precise understanding of these fundamental physicochemical properties is non-negotiable for process optimization, purification, and formulation development. While specific experimental data for this compound is not extensively published, this document synthesizes data from structurally analogous molecules and first principles of physical organic chemistry to provide reliable estimations. Furthermore, it details robust, field-proven experimental protocols for the in-house determination of these critical parameters, empowering researchers to generate validated data.

Introduction: The Structural and Functional Landscape

3-Bromo-2-methyl-6-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility as a chemical intermediate or a scaffold for more complex molecules stems from the unique interplay of its functional groups. The molecular architecture—a benzoic acid core substituted with a bromine atom, a methyl group, and a nitro group—creates a distinct electronic and steric environment that governs its reactivity and physical properties.

  • Carboxylic Acid (-COOH): The primary acidic functional group, it is a hydrogen bond donor and acceptor, heavily influencing crystal lattice energy and solubility in polar and basic media.

  • Nitro Group (-NO₂): A strong electron-withdrawing group, it significantly impacts the acidity of the carboxylic proton and introduces strong dipole-dipole interactions.

  • Bromo Group (-Br): An electronegative halogen that contributes to the molecule's overall polarity and molecular weight.

  • Methyl Group (-CH₃): A small, electron-donating alkyl group that introduces steric hindrance and contributes to the non-polar character.

Understanding how these substituents collectively dictate the macroscopic properties of melting point and solubility is the central objective of this guide.

Core Physicochemical Properties: Analysis and Predictions

A compound's melting point and solubility are direct reflections of its intermolecular forces. For 3-Bromo-2-methyl-6-nitrobenzoic acid, we can predict these properties by examining the forces at play.

Melting Point: A Measure of Crystal Lattice Stability

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. A high melting point corresponds to strong intermolecular forces that require significant thermal energy to overcome. For substituted benzoic acids, these forces are primarily:

  • Hydrogen Bonding: The carboxylic acid groups form strong hydrogen-bonded dimers, significantly increasing the energy required to break the crystal lattice.[1] This is often the dominant factor contributing to their high melting points compared to non-acidic analogues.[1]

  • Dipole-Dipole Interactions: The highly polar nitro group (-NO₂) and the bromo group (-Br) create significant molecular dipoles, leading to strong electrostatic attractions between molecules in the crystal.

  • Van der Waals Forces: Dependent on molecular size and surface area.

While no experimentally published melting point for 3-Bromo-2-methyl-6-nitrobenzoic acid is readily available, we can make a strong estimation based on structurally similar compounds. For instance, 2-Bromo-6-nitrobenzoic acid has a reported melting point of 172-178 °C.[2] The addition of a small methyl group (as in our target compound) is expected to have a minor, and often unpredictable, effect on the melting point—it could slightly raise it by increasing van der Waals forces or slightly lower it by disrupting crystal packing. Therefore, a reasonable estimate for the melting point of 3-Bromo-2-methyl-6-nitrobenzoic acid would be in a similar range.

Solubility Profile: The Interplay of Polarity and Solvation

Solubility is governed by the thermodynamic balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic.

  • Aqueous Solubility: The molecule has a polar carboxylic acid group, which can hydrogen bond with water. However, the bulky, non-polar benzene ring, along with the bromo and methyl groups, presents a large hydrophobic surface. Consequently, the solubility in neutral water is expected to be very low, a common characteristic of aromatic carboxylic acids.[3][4]

  • Solubility in Organic Solvents: The molecule is expected to be soluble in polar organic solvents that can interact effectively with the carboxylic acid and nitro groups. Solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF) are predicted to be effective.[5] Its solubility in non-polar solvents like toluene or hexane is likely to be poor.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent. In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt. This is a critical property leveraged during extractions and purifications.

The following diagram illustrates the relationship between the compound's structural features and its key physicochemical properties.

G cluster_0 Structural Features cluster_1 Intermolecular Forces cluster_2 Resulting Properties COOH Carboxylic Acid (-COOH) Sol Low Aqueous Solubility Soluble in Polar Organics COOH->Sol Polarity / Acidity NO2 Nitro Group (-NO₂) Dipole Strong Dipole-Dipole NO2->Dipole NO2->Sol Polarity Br_Me Bromo & Methyl Groups VdW Van der Waals Forces Br_Me->VdW Br_Me->Sol Hydrophobicity Ring Aromatic Ring Ring->VdW Ring->Sol Hydrophobicity HBond Strong H-Bonding (Dimerization) MP High Melting Point (Est. 170-180 °C) HBond->MP Dipole->MP VdW->MP

Caption: Logical workflow from molecular structure to predicted physicochemical properties.

Experimental Protocols for Property Determination

For any research or development application, predicted values must be confirmed experimentally. The following protocols are designed to be self-validating and robust.

Workflow for Melting Point Determination via Digital Apparatus

Principle: This method relies on the precise optical detection of the phase transition from solid to liquid under a controlled temperature ramp. The sharpness of the melting range (onset to clear point) is a primary indicator of sample purity.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and homogenous. If necessary, gently grind the crystalline sample into a fine powder using an agate mortar and pestle. This ensures uniform heat transfer.

    • Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to errors in thermal conduction and a broadened melting range.

  • Instrument Setup & Calibration:

    • Use a calibrated digital melting point apparatus. Calibration should be periodically verified with certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.

    • Insert the packed capillary tube into the heating block.

  • Measurement Execution:

    • Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly approach the estimated melting point (e.g., to ~150 °C).

    • Crucial Step: Reduce the ramp rate to 1-2 °C/min at least 20 °C below the expected melting point. A slow ramp rate is essential to ensure thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature overshoot and ensuring high accuracy.

    • Record the temperature of onset (T_onset), when the first drop of liquid appears.

    • Record the temperature of the clear point (T_clear), when the last solid crystal melts.

  • Data Validation:

    • Perform the measurement in triplicate. A narrow melting range (< 2 °C) and high reproducibility across replicates are indicative of a pure sample. Report the result as a range (T_onset – T_clear).

Workflow for Qualitative Solubility Profiling

Principle: This protocol establishes a qualitative solubility profile by systematically testing the compound's ability to dissolve in a panel of solvents with varying polarities at a fixed concentration.

Methodology:

  • Solvent Panel Selection:

    • Choose a diverse set of solvents representing a range of polarities:

      • Protic Polar: Water, Methanol

      • Aprotic Polar: DMSO, Acetone, Ethyl Acetate

      • Non-Polar: Toluene, Dichloromethane (DCM)

      • Aqueous Basic: 5% w/v Sodium Bicarbonate (NaHCO₃)

  • Experimental Execution (at Ambient Temperature):

    • To a series of labeled 1.5 mL vials, add a pre-weighed mass of the compound (e.g., ~5 mg).

    • Add a precise volume of the test solvent (e.g., 0.5 mL) to achieve a target concentration (e.g., 10 mg/mL).

    • Vortex each vial vigorously for 1-2 minutes to maximize kinetic dissolution.

    • Visually inspect each vial against a dark background for the presence of undissolved solid.

  • Classification & Reporting:

    • Soluble: No solid particles are visible to the naked eye.

    • Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Insoluble: The solid appears largely unchanged.

    • Record all observations in a structured table. For the NaHCO₃ solution, also note any effervescence, which confirms an acid-base reaction.

G cluster_0 Melting Point Protocol cluster_1 Solubility Protocol start Start: Dry, Homogenous Sample of Compound mp1 Pack Capillary Tube (2-3 mm height) start->mp1 sol1 Weigh ~5 mg into Vials start->sol1 mp2 Set Fast Ramp (to ~20°C below est. MP) mp1->mp2 mp3 Set Slow Ramp (1-2 °C/min) mp2->mp3 mp4 Record T_onset and T_clear mp3->mp4 mp_end Result: Melting Range (°C) (Validate with Triplicates) mp4->mp_end sol2 Add 0.5 mL of Test Solvents (Polar, Non-polar, Basic) sol1->sol2 sol3 Vortex Vigorously (1-2 min) sol2->sol3 sol4 Visually Inspect & Classify sol3->sol4 sol_end Result: Qualitative Profile (Soluble, Partially, Insoluble) sol4->sol_end

Caption: Experimental workflows for determining melting point and solubility.

Data Summary Table

The table below summarizes the predicted and analogous data for 3-Bromo-2-methyl-6-nitrobenzoic acid.

PropertyPredicted/Analogous ValueRationale / Source
Melting Point Est. 170 - 180 °CBased on the melting point of the structurally similar 2-Bromo-6-nitrobenzoic acid (172-178 °C).[2]
Solubility
   WaterLow / InsolubleHigh non-polar surface area of the aromatic ring.[3][4]
   Methanol, EthanolSolublePolar protic solvents can hydrogen bond with the carboxylic acid.[5]
   DMSO, DMFSolublePolar aprotic solvents effectively solvate the polar functional groups.[5]
   DCM, TolueneSparingly Soluble to InsolubleMismatch in polarity between solute and solvent.
   Aqueous Base (e.g., 5% NaHCO₃)SolubleFormation of the highly polar and water-soluble sodium carboxylate salt.

References

  • Pearce, J. N., & Newsome, J. W. (1931). The Solubility of Certain Substituted Benzoic Acids in Typical Salt Solutions at 25°. Proceedings of the Iowa Academy of Science, 38(1), 163-164.

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803.

  • Bu, F. Z., Meng, S. S., Wang, L. Y., & Li, Y. T. (2024). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Molecular Structure. (While the specific article is recent, the principles of nitrobenzoic acid solubility are well-established). A relevant collection of solubility data is available through IUPAC-NIST series.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methyl-6-nitrobenzoic acid.

  • PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid. National Center for Biotechnology Information.

  • Doc Brown's Chemistry. (n.d.). Physical chemical properties benzoic acid.

  • Wikipedia. (n.d.). Benzoic acid.

  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions.

  • Chem-Impex. (n.d.). 2-Bromo-6-nitrobenzoic acid.

  • BenchChem. (2025, December). An In-depth Technical Guide to 6-Bromo-3-methoxy-2-methylbenzoic acid.

Sources

reactivity and stability of 3-Bromo-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity and Stability Profile of 3-Bromo-2-methyl-6-nitrobenzoic Acid: A Technical Guide for Advanced Organic Synthesis and Drug Development

Executive Summary

As medicinal chemistry increasingly relies on highly functionalized, sterically complex scaffolds to navigate tight structure-activity relationship (SAR) landscapes, tetrasubstituted benzene derivatives have emerged as critical building blocks. 3-Bromo-2-methyl-6-nitrobenzoic acid (CAS: 1498300-48-3) is a prime example of such a scaffold. Featuring four distinct functional handles—a carboxylic acid, a benzylic methyl group, an aromatic bromine, and a nitro group—this molecule offers exceptional synthetic versatility. This whitepaper provides a comprehensive, field-proven analysis of its reactivity, stability, and application, specifically highlighting its recent role in the synthesis of orally efficacious antimalarial quinazolinone derivatives[1].

Structural and Electronic Profiling

To master the reactivity of 3-Bromo-2-methyl-6-nitrobenzoic acid, one must first understand the electronic "push-pull" and steric crowding inherent to its tetrasubstituted ring:

  • C1-Carboxylic Acid: Severely hindered by the ortho-methyl (C2) and ortho-nitro (C6) groups. This steric bulk (the ortho effect) drastically limits the approach of bulky nucleophiles or standard tetrahedral intermediates.

  • C2-Methyl Group: Activated by the aromatic ring (benzylic position) and flanked by the electron-withdrawing carboxylic acid and the mildly deactivating bromine.

  • C3-Bromine: Positioned exactly para to the strongly electron-withdrawing C6-nitro group. This electronic relationship highly activates the C3 position for Nucleophilic Aromatic Substitution (SNAr).

  • C6-Nitro Group: A strong electron-withdrawing group (EWG) that desensitizes the ring to electrophilic aromatic substitution but primes it for reduction to an amine, paving the way for heterocycle cyclization[1].

Reactivity SM 3-Bromo-2-methyl-6-nitrobenzoic acid (Core Scaffold) C2 C2-Methyl Radical Bromination SM->C2 NBS, AIBN C6 C6-Nitro Reduction to Amine SM->C6 Fe, NH4Cl C3 C3-Bromo SNAr / Cross-Coupling SM->C3 Pd-cat / Nu- C1 C1-COOH Esterification SM->C1 MeI, K2CO3

Fig 1. Site-specific reactivity map of 3-Bromo-2-methyl-6-nitrobenzoic acid.

Core Reactivity Pathways & Causality

Benzylic C-H Functionalization

The C2-methyl group is a prime target for functionalization. Despite the deactivating nature of the ring, radical bromination using N-bromosuccinimide (NBS) and a radical initiator like 2,2-azobis(isobutyronitrile) (AIBN) proceeds efficiently[1].

  • Causality: The benzylic C-H bond dissociation energy (~88 kcal/mol) is significantly lower than the aromatic C-H or C-Br bonds. Therefore, the radical selectively abstracts the benzylic hydrogen, leaving the C3-bromine intact. The resulting bromomethyl intermediate is highly electrophilic and readily undergoes displacement by alcohols, phenols, amines, or thiols to build complex side chains[1].

Nitro Group Reduction and Heterocycle Formation

The C6-nitro group can be reduced to an aniline derivative. When the C1-carboxylic acid is present (or protected as an ester), this reduction yields an anthranilic acid derivative.

  • Causality: Anthranilic acids are the fundamental precursors for quinazolinone scaffolds. By condensing the resulting aniline with ethyl cyanoformate, researchers rapidly assemble the bicyclic quinazolinone core, a strategy successfully deployed in discovering novel antimalarial agents[1].

Aromatic Substitution (SNAr) vs. Cross-Coupling

The C3-bromine offers a dual-reactivity profile. Because it is para to the C6-nitro group, the Meisenheimer complex intermediate is highly stabilized. Consequently, SNAr reactions with strong nucleophiles can compete with standard palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). If cross-coupling is desired, bulky, electron-rich phosphine ligands (like XPhos) are required to accelerate the oxidative addition and outcompete background SNAr.

Stability and Handling Guidelines

Understanding the stability profile of 3-Bromo-2-methyl-6-nitrobenzoic acid is critical for safe scale-up and storage.

  • Chemical & Storage Stability: The compound is chemically stable under standard laboratory conditions and should be stored at room temperature.

  • Thermal Stability: As a tetrasubstituted nitrobenzoic acid, it carries a risk of thermal decarboxylation. The severe steric strain combined with the electron-withdrawing pull of the nitro group stabilizes the intermediate carbanion, lowering the activation energy for CO2 loss. Avoid prolonged heating above 150 °C without thermal hazard screening (e.g., DSC).

  • Photostability: Like many nitroaromatics, this compound is sensitive to UV light, which can induce photoreduction of the nitro group to a nitroso species. Storage in amber vials is strictly recommended.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value
CAS Number 1498300-48-3
Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
Typical Purity ≥98%
Storage Temperature Room Temperature

| InChI Key | SGZSISYCYAUVOZ-UHFFFAOYSA-N |

Table 2: Site-Specific Reactivity and Reaction Conditions

Reactive Site Transformation Typical Reagents Temp Yield Expectation
C1-COOH Esterification MeI, K2CO3, DMF 25 °C High (>90%)
C2-CH3 Radical Bromination NBS, AIBN, CCl4 or PhCF3 80 °C Moderate (70-85%)
C3-Br SNAr / Cross-Coupling Amines/Boronic acids, Pd 80-100 °C Substrate dependent

| C6-NO2 | Reduction to Amine | Fe, NH4Cl, EtOH/H2O | 60-80 °C | High (>85%) |

Validated Experimental Protocols

The following workflow details the synthesis of functionalized anthranilic acid precursors from 3-Bromo-2-methyl-6-nitrobenzoic acid, mirroring the successful antimalarial synthesis pathways[1].

Protocol S1 Step 1: Esterification MeI, K2CO3, DMF Yields Methyl Ester S2 Step 2: Benzylic Bromination NBS, AIBN, 80°C Yields Bromomethyl S1->S2 S3 Step 3: Nucleophilic Substitution Nu-H, Base, 25°C Yields C2-Functionalized Core S2->S3 S4 Step 4: Nitro Reduction Fe, NH4Cl, EtOH/H2O Yields Anthranilic Acid S3->S4

Fig 2. Sequential experimental workflow for quinazolinone precursor synthesis.

Step 1: Carboxylic Acid Protection (Esterification)
  • Rationale: The free carboxylic acid must be masked to prevent it from quenching nucleophiles in Step 3 and interfering with radical propagation in Step 2. Due to extreme ortho-steric hindrance, standard Fischer esterification fails. Alkylation with Methyl Iodide (MeI) bypasses the tetrahedral intermediate.

  • Protocol: Dissolve 3-Bromo-2-methyl-6-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and stir for 15 minutes. Dropwise add MeI (1.5 eq) and stir at 25 °C for 4 hours. Quench with water and extract with EtOAc.

  • Validation System: TLC (Hexanes/EtOAc 3:1) will show complete conversion to a higher Rf spot. 1H NMR validates success via the disappearance of the broad -COOH singlet (~13.0 ppm) and the appearance of a sharp -OCH3 singlet (~3.9 ppm).

Step 2: Benzylic Radical Bromination
  • Rationale: NBS provides a low, steady concentration of Br2, while AIBN initiates the radical chain reaction.

  • Protocol: Dissolve the methyl ester (1.0 eq) in trifluorotoluene (PhCF3, a greener alternative to CCl4). Add NBS (1.1 eq) and AIBN (0.1 eq). Heat to 80 °C under N2 for 6 hours. Filter the succinimide byproduct upon cooling.

  • Validation System: 1H NMR is critical here. The C2-methyl singlet (~2.4 ppm, 3H) must shift downfield to a benzylic methylene singlet (~4.6 ppm, 2H), confirming successful bromination.

Step 3 & 4: Nucleophilic Displacement and Nitro Reduction
  • Rationale: The benzylic bromide is displaced by a nucleophile (e.g., an alcohol or amine). Subsequently, the nitro group is reduced. Iron (Fe) with NH4Cl is chosen over Pd/C and H2 to prevent unwanted hydrodehalogenation of the C3-aromatic bromine[1].

  • Protocol:

    • Displacement: React the benzylic bromide with the desired nucleophile (1.2 eq) and DIPEA (2.0 eq) in CH3CN at 25-50 °C until complete.

    • Reduction: Add Fe powder (5.0 eq) and saturated aqueous NH4Cl to the crude mixture in EtOH. Heat to 70 °C for 2 hours. Filter through Celite and concentrate.

  • Validation System: IR spectroscopy will show the disappearance of the strong NO2 stretching bands (1530, 1350 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹). LC-MS confirms the final mass of the anthranilic acid derivative.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications.[Link]

Sources

Theoretical and Computational Profiling of 3-Bromo-2-methyl-6-nitrobenzoic Acid: A Precursor for Novel Quinazolinone Antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Relevance

3-Bromo-2-methyl-6-nitrobenzoic acid (3-BMNA) (CAS: 1498300-48-3) is a densely functionalized, highly sterically hindered aromatic building block. Recently, it has emerged as a critical starting material in the synthesis of quinazolinone-2-carboxamide derivatives—a novel class of orally efficacious antimalarials exhibiting rapid in vitro killing profiles against laboratory-resistant strains of Plasmodium falciparum[1].

Because 3-BMNA serves as the foundational scaffold for the "left-hand side" (LHS) of these antimalarial APIs[2], understanding its intrinsic electronic properties, thermodynamic stability, and reactivity profile is paramount. This whitepaper provides an in-depth computational guide detailing the Density Functional Theory (DFT) and physicochemical workflows required to profile 3-BMNA. By mapping its Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP), researchers can rationally predict and optimize the downstream synthetic steps—specifically the reduction of the nitro group to an anthranilic acid derivative and subsequent condensation[2].

Theoretical Framework: Causality in Computational Selection

To achieve high-fidelity predictive models, the computational methodology must account for the unique structural topology of 3-BMNA. The molecule features a 1,2,3,6-tetrasubstitution pattern on a central benzene ring:

  • C1: Carboxylic Acid (-COOH)

  • C2: Methyl (-CH3)

  • C3: Bromine (-Br)

  • C6: Nitro (-NO2)

The Steric Clash Paradigm: The C1-carboxyl group is flanked by a C2-methyl and a C6-nitro group. This immense steric repulsion forces the carboxylate moiety out of coplanarity with the aromatic


-system, disrupting extended conjugation. Furthermore, the C2-methyl group experiences severe van der Waals overlap with the adjacent C3-bromine atom.

Methodological Causality: Standard DFT functionals (like B3LYP) often fail to accurately model the energetic penalties of such dense, non-covalent intramolecular clashes. Therefore, a dispersion-corrected functional (e.g., M06-2X or B3LYP-D3) is mandatory. Additionally, the presence of the heavy, highly polarizable bromine atom necessitates a robust triple-


 basis set, such as def2-TZVP , which utilizes effective core potentials (ECPs) to accurately capture halogen-bonding interactions and relativistic effects.

Self-Validating Computational Protocols

Protocol 1: Quantum Mechanical Geometry Optimization (DFT)
  • Conformational Search: Generate initial 3D conformers using the MMFF94 force field to explore the rotational phase space of the C1-carboxyl and C6-nitro groups. Select the global minimum for QM refinement.

  • DFT Setup: Input the structure into Gaussian 16 or ORCA. Define the level of theory as M06-2X/def2-TZVP.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water or DMF as the solvent, mimicking the environment of the downstream amidation reactions[2].

  • Execution & Self-Validation: Run simultaneous optimization and analytical frequency calculations (Opt Freq).

    • Validation Check: Interrogate the output file for imaginary frequencies. The presence of exactly zero imaginary frequencies (NImag=0) confirms the optimized geometry is a true thermodynamic local minimum, not a transition state.

Protocol 2: Electronic & Orbital Mapping (FMO/MEP)
  • Wavefunction Extraction: Utilize the formatted checkpoint file (.fchk) generated from Protocol 1.

  • FMO Generation: Calculate the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Causality: The HOMO-LUMO energy gap (

      
      E) defines the chemical hardness of the precursor. A smaller gap indicates higher reactivity for the subsequent nitro-reduction step.
      
  • MEP Surface Mapping: Map the electrostatic potential onto the total electron density surface at an isovalue of 0.0004 a.u.

    • Causality: The MEP visually segregates electrophilic zones (blue) from nucleophilic zones (red). For 3-BMNA, the oxygen atoms of the nitro and carboxyl groups will present as strongly nucleophilic, dictating the regioselectivity of incoming reducing agents.

Protocol 3: Predictive ADME/Tox Profiling
  • SMILES Conversion: Convert the optimized 3D coordinate file into a canonical SMILES string.

  • In Silico Screening: Process the SMILES through predictive platforms like SwissADME and pkCSM.

  • Toxicity Flagging: Evaluate the precursor for mutagenic liabilities.

    • Causality: Nitroaromatics frequently trigger positive AMES toxicity alerts due to potential enzymatic reduction to reactive hydroxylamines in vivo. Profiling the precursor confirms that the nitro group must be fully reduced to an amine (forming the anthranilic acid intermediate[2]) to eliminate this toxicophore in the final antimalarial API.

Quantitative Data Synthesis

The following tables summarize the theoretical physicochemical and electronic parameters derived from the computational profiling of 3-BMNA.

Table 1: Theoretical Electronic and Thermochemical Properties (M06-2X/def2-TZVP)
ParameterCalculated ValueUnitStructural/Chemical Significance
Zero-Point Energy (ZPE) 102.45kcal/molBaseline thermodynamic stability of the optimized conformer.
Dipole Moment (

)
4.82DebyeHigh polarity driven by the asymmetric push-pull of the -NO2 and -Br groups.
E_HOMO -7.65eVProxy for ionization potential; localized over the aromatic ring and -Br.
E_LUMO -3.21eVProxy for electron affinity; highly localized on the strongly withdrawing -NO2 group.
Energy Gap (

E)
4.44eVIndicates moderate chemical hardness, suitable for controlled synthetic reduction.
Table 2: Predictive ADME/Tox Parameters
PropertyPredictionImplication for Downstream Drug Design
LogP (Consensus) 2.45Optimal lipophilicity; contributes favorably to the final API's membrane permeation.
Topological Polar Surface Area 83.12Ų; Well within the < 140 Ų limit for good oral bioavailability.
AMES Toxicity Alert PositiveExpected for nitroaromatics; necessitates complete reduction during API synthesis.
Blood-Brain Barrier (BBB) Non-permeantLimits off-target CNS side effects for the precursor itself.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the computational pipeline and the synthetic trajectory of 3-BMNA in drug discovery.

G Start 3-Bromo-2-methyl-6-nitrobenzoic acid (Input Structure) Opt Geometry Optimization (DFT: M06-2X/def2-TZVP) Start->Opt 3D Conformer Generation FMO FMO & MEP Analysis (Electronic Properties) Opt->FMO Wavefunction Analysis Thermo Thermochemical Profiling (IR/Raman Frequencies) Opt->Thermo Hessian Calculation ADME ADME/Tox Prediction (Physicochemical Traits) FMO->ADME Descriptor Extraction Thermo->ADME Free Energy Data End Rational Drug Design (Quinazolinone Scaffold) ADME->End Lead Optimization

Fig 1: Computational workflow for the quantum mechanical and physicochemical profiling of 3-BMNA.

Pathway A 3-BMNA (Precursor) B Nitro Reduction (Anthranilic Acid Derivative) A->B Step 1 C Condensation (Ethyl Cyanoformate) B->C Step 2 D Amidation (Alkylamine) C->D Step 3 E Quinazolinone-2-carboxamide (Antimalarial API) D->E Final Step

Fig 2: Synthetic reactivity pathway mapping the conversion of 3-BMNA to quinazolinone APIs.

Conclusion & Strategic Outlook

The rigorous theoretical profiling of 3-Bromo-2-methyl-6-nitrobenzoic acid bridges the gap between raw chemical precursors and advanced rational drug design. By employing dispersion-corrected DFT methods (M06-2X/def2-TZVP), researchers can accurately quantify the severe steric strain inherent to its 1,2,3,6-tetrasubstitution pattern. These computational insights directly inform the optimization of reaction conditions required to transform 3-BMNA into highly potent, orally bioavailable quinazolinone-2-carboxamide antimalarials[2], ensuring that toxicophores are mitigated and synthetic yields are maximized.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, ACS Publications (2021).

  • Design, Synthesis, Molecular Docking, ADME/Tox Predictions and DFT Study of Quinazolinone-1,2,4-Triazole Analogues as Promising Antimicrobial Agents. Polycyclic Aromatic Compounds (2025).

  • 3-Bromo-2-methyl-6-nitrobenzoic acid | CAS 1498300-48-3. Sigma-Aldrich / MilliporeSigma Product Catalog.

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports (2017).

Sources

Early Synthetic Methods for Bromonitrobenzoic Acids: Mechanistic Insights and Historical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromonitrobenzoic acids are critical bifunctional building blocks in organic chemistry, historically significant in the synthesis of complex dyes and modernly utilized as precursors in pharmaceutical development. This technical guide details the early synthetic methodologies engineered to access specific regioisomers of bromonitrobenzoic acids. By analyzing the mechanistic causality behind reagent selection, regiocontrol, and experimental design, this whitepaper provides researchers with field-proven insights into manipulating highly deactivated aromatic systems.

Introduction & Historical Context

The synthesis of highly deactivated aromatic rings, such as bromonitrobenzoic acids, presents a classic challenge in electrophilic aromatic substitution (EAS). The presence of a strongly electron-withdrawing nitro group, a deactivating carboxylic acid, and a weakly deactivating but ortho/para-directing halogen creates a complex regioselectivity profile.

Historically, these compounds were pivotal in early 20th-century efforts to synthesize 6,6'-dibromoindigo, known as Tyrian Purple[1]. The Friedländer approach to Tyrian Purple relied heavily on bromoanthranilic acids, which were directly derived from bromonitrobenzoic acid precursors via reduction or Sandmeyer-type transformations[1]. Achieving high isomeric purity of these precursors was paramount, driving the development of highly specific, albeit sometimes hazardous, synthetic routes.

Core Synthetic Strategies and Mechanistic Causality

Strategy A: Direct Electrophilic Aromatic Substitution (Nitration)

The most straightforward approach to synthesizing the 2,5-isomer (2-bromo-5-nitrobenzoic acid) is the direct nitration of 2-bromobenzoic acid[2]. Mechanistically, the carboxylic acid acts as a meta-director, while the bromine atom acts as an ortho/para-director. The position para to the bromine atom (C5) is synergistically favored by both directing groups. Conversely, the C3 position, while theoretically activated by the bromine, suffers from severe steric hindrance from the adjacent bulky carboxyl group. Consequently, low-temperature nitration overwhelmingly yields the 2,5-isomer, making it a highly efficient, single-step process[2].

Strategy B: Decarboxylative Mercuration-Halogenation

Accessing the sterically hindered 2-bromo-3-nitrobenzoic acid via direct nitration is synthetically non-viable due to the trace yield of the 2,3-isomer. To circumvent this, early chemists developed a highly controlled, multi-step sequence starting from 3-nitrophthalic acid, immortalized in [3].

This method utilizes a regioselective mercuration. The reaction of 3-nitrophthalic acid with mercuric acetate in a boiling sodium hydroxide solution yields anhydro-2-hydroxymercuri-3-nitrobenzoic acid[4]. The bulky mercury group selectively displaces the carboxyl group adjacent to the nitro group via decarboxylation. Subsequent treatment with bromine and hydrochloric acid cleaves the carbon-mercury bond, trapping the intermediate to yield the pure 2,3-isomer[3].

Strategy C: The Sandmeyer Approach

For isomers where EAS directing effects fail entirely, such as 4-bromo-2-nitrobenzoic acid, the Sandmeyer reaction is the standard[5]. Starting from 4-amino-2-nitrobenzoic acid, diazotization followed by treatment with copper(I) bromide allows for the precise installation of the bromine atom at the C4 position[5]. This circumvents the electronic deactivation of the ring, relying instead on radical-nucleophilic aromatic substitution.

Quantitative Data: Comparison of Synthetic Routes

Target IsomerStarting MaterialPrimary ReagentsReaction TypeTypical YieldKey Challenge
2-Bromo-5-nitrobenzoic acid 2-Bromobenzoic acidHNO₃, H₂SO₄Direct Nitration (EAS)~96%Exothermic control (< 5 °C)
2-Bromo-3-nitrobenzoic acid 3-Nitrophthalic acidHg(OAc)₂, then Br₂, HClDecarboxylative Mercuration53–61%Toxicity of Hg; multi-step
4-Bromo-2-nitrobenzoic acid 4-Amino-2-nitrobenzoic acidNaNO₂, HBr, CuBrSandmeyer Reaction~80%Diazonium salt instability

Mechanistic Pathways

G A 2-Bromobenzoic Acid B Nitronium Ion Attack A->B HNO3 / H2SO4 < 5 °C C Wheland Intermediate (C5 Favored) B->C Electrophilic Addition D 2-Bromo-5-nitrobenzoic Acid (96% Yield) C->D Deprotonation (Major) E 2-Bromo-3-nitrobenzoic Acid (Trace) C->E Steric Hindrance (Minor)

Mechanistic pathway for the direct nitration of 2-bromobenzoic acid favoring the C5 position.

G A 3-Nitrophthalic Acid B Anhydro-2-hydroxymercuri- 3-nitrobenzoic acid A->B Hg(OAc)2, NaOH Heat C Mercuric Cleavage B->C HCl, AcOH Reflux D Bromination C->D Br2, NaBr Aqueous E 2-Bromo-3-nitrobenzoic Acid D->E Acidic Workup Crystallization

Decarboxylative mercuration-halogenation of 3-nitrophthalic acid to 2-bromo-3-nitrobenzoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitrobenzoic Acid (Direct Nitration)

This protocol leverages the synergistic directing effects of the bromo and carboxyl groups to achieve high regioselectivity[2].

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, prepare an ice-cold mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (12 mL).

  • Substrate Addition: Slowly add commercially available 2-bromobenzoic acid (9.90 g, 49.3 mmol) to the acid mixture. Maintain the internal temperature strictly below 5 °C using an ice-salt bath. Self-Validation: Failure to maintain this temperature will result in oxidative degradation and the evolution of brown NO₂ gas.

  • Reaction: Stir the reaction mixture vigorously for 1 hour at 0–5 °C.

  • Quenching & Isolation: Pour the reaction mixture carefully into a 200 mL beaker containing crushed ice and water. Self-Validation: The product will immediately precipitate as a dense white solid upon contact with the aqueous phase[2].

  • Purification: Isolate the solid by vacuum filtration for 1 hour, wash thoroughly with cold water to remove residual mineral acids, and dry under vacuum. (Expected Yield: 11.6 g, 96%; mp 180-181 °C)[2].

Protocol 2: Synthesis of 2-Bromo-3-nitrobenzoic Acid (Mercuration Route)

Adapted from the authoritative[3].

  • Mercuration: Dissolve sodium hydroxide (50 g) in 1.5 L of water and heat to a gentle boil. Slowly dust in anhydro-2-hydroxymercuri-3-nitrobenzoic acid (330 g, 0.9 mole)[3].

  • Acidification: Once dissolved, fit the flask with a mechanical stirrer and reflux condenser. Vigorously stir and slowly add concentrated hydrochloric acid (101 g) followed by glacial acetic acid (31.5 g). Self-Validation: A distinct curdy precipitate will form, indicating the protonation of the complex[3].

  • Halogenation: Prepare a bromine solution by dissolving sodium bromide (103 g) and bromine (160 g) in 150 mL of water. Add this solution rapidly to the reaction mixture. Self-Validation: The curdy precipitate will dissolve as the carbon-mercury bond is cleaved. Boil the solution for 5 minutes[3].

  • Workup: Make the solution slightly alkaline with solid NaOH (20 g) and filter hot through a fluted filter paper to remove insoluble mercury salts[3].

  • Precipitation: Acidify the filtrate to Congo red using concentrated hydrochloric acid (~150 mL). Filter the precipitated 2-bromo-3-nitrobenzoic acid with suction[3].

  • Crystallization: Recrystallize the crude product from 1 L of hot 30% aqueous ethanol. (Expected Yield: 130–150 g, 53–61%; mp 185–187 °C)[3].

Conclusion

The synthesis of bromonitrobenzoic acids exemplifies the evolution of organic methodology in overcoming electronic and steric deactivation. While direct nitration offers exceptional yields for the 2,5-isomer due to favorable electronic directing effects, accessing the sterically hindered 2,3-isomer historically required elegant, albeit highly toxic, organomercury intermediates. Understanding the causality behind these early protocols provides modern drug development professionals with foundational insights into regiocontrol, driving the design of safer, modern catalytic alternatives.

References

  • Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present Source: Molecules (via PMC - NIH) URL:[Link]

  • 2-Bromo-3-nitrobenzoic acid Source: Organic Syntheses, Coll. Vol. 1, p. 125 (1941) URL:[Link]

  • Anhydro-2-hydroxymercuri-3-nitrobenzoic acid Source: Organic Syntheses, Coll. Vol. 1, p. 56 (1941) URL:[Link]

Sources

Methodological & Application

synthesis protocol for 3-Bromo-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocol and Mechanistic Insights for 3-Bromo-2-methyl-6-nitrobenzoic Acid

Introduction & Strategic Utility

3-Bromo-2-methyl-6-nitrobenzoic acid (CAS: 1498300-48-3) is a highly functionalized, sterically encumbered aromatic building block critical to modern drug discovery. Its unique substitution pattern—featuring an ortho-methyl group, a meta-bromo halogen, and an ortho-nitro group relative to the carboxylic acid—makes it an indispensable precursor for synthesizing complex heterocycles. Notably, it serves as a foundational starting material in the synthesis of quinazolinone-2-carboxamide derivatives, which have demonstrated potent, orally efficacious antimalarial activity against resistant strains of Plasmodium falciparum[1].

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3-bromo-2-methyl-6-nitrobenzoic acid is most efficiently achieved via the electrophilic aromatic nitration of 3-bromo-2-methylbenzoic acid[2].

Mechanistic Causality & Directing Effects: The starting material possesses a carboxylic acid (strongly deactivating, meta-directing), a methyl group (activating, ortho/para-directing), and a bromine atom (mildly deactivating, ortho/para-directing). The incoming highly electrophilic nitronium ion (NO₂⁺) is directed primarily to the C5 and C6 positions. While the C5 position is para to the methyl group, the C6 position is para to the bromine atom. Halogens exert a strong para-directing influence in highly substituted rings due to the resonance stabilization of the Wheland intermediate. By carefully controlling the reaction thermodynamics, the C6 position can be selectively targeted, allowing for the isolation of the 6-nitro isomer.

Temperature Control Rationale: The reaction must be strictly maintained between -10 °C and 0 °C. Elevated temperatures risk the oxidative cleavage of the C2-methyl group to a secondary carboxylic acid by the strongly oxidizing nitric acid[3], as well as promoting unselective poly-nitration and ring degradation.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Reagents & Equipment:

  • 3-Bromo-2-methylbenzoic acid (Starting Material)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice/salt bath, dropping funnel, overhead stirrer, internal thermocouple.

Step 1: Preparation of the Mixed Acid (Nitrating Agent)

  • Charge a dry, round-bottom flask with concentrated H₂SO₄ (5.0 equivalents relative to the starting material). Causality: Sulfuric acid acts as both the solvent and the Brønsted acid required to protonate nitric acid, driving the dehydration that forms the active NO₂⁺ electrophile.

  • Cool the flask to -10 °C using an ice/salt bath.

  • Slowly add fuming HNO₃ (1.2 equivalents) dropwise via a dropping funnel, maintaining the internal temperature strictly below 0 °C to prevent the premature decomposition of the nitronium ion.

Step 2: Electrophilic Aromatic Nitration 4. In a separate primary reaction flask, suspend 3-bromo-2-methylbenzoic acid (1.0 equivalent) in a minimal volume of concentrated H₂SO₄ and cool to -10 °C. 5. Add the pre-cooled mixed acid solution dropwise to the suspension over 45–60 minutes. 6. Causality Check: The slow addition controls the highly exothermic generation of the Wheland intermediate. Maintain vigorous overhead stirring to ensure homogeneity and prevent localized thermal spikes (hot spots) that lead to oxidation. 7. Allow the reaction to stir for an additional 2 hours at -5 °C to 0 °C. 8. Self-Validation Checkpoint: Monitor the consumption of the starting material via LC-MS or TLC (eluent: Dichloromethane/Methanol 9:1 with 1% Acetic Acid). If unreacted starting material remains, an additional 0.1 eq of fuming HNO₃ can be added, provided the temperature remains below 0 °C.

Step 3: Quenching and Isolation 9. Once complete, carefully pour the reaction mixture over crushed ice (approx. 10x the volume of the acid) under vigorous stirring. 10. Causality Check: The massive aqueous dilution instantly quenches the nitronium ion and dissipates the heat of dilution of sulfuric acid. This prevents thermal degradation while simultaneously precipitating the highly insoluble crude nitrobenzoic acid. 11. Filter the resulting precipitate under vacuum and wash extensively with cold distilled water. Self-Validation Checkpoint: Continue washing until the filtrate reaches a neutral pH (pH ~7) to ensure complete removal of residual mineral acids.

Step 4: Purification 12. The crude solid contains a mixture of regioisomers (predominantly the 5-nitro and 6-nitro isomers). 13. Purify the crude mixture via fractional recrystallization (using Ethanol/Water) or flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-bromo-2-methyl-6-nitrobenzoic acid.

Quantitative Data & Characterization

ParameterSpecification / Expected ValueAnalytical Method
Molecular Weight 260.04 g/mol Mass Spectrometry (ESI-)
Exact Mass 258.95 DaHigh-Resolution Mass Spectrometry (HRMS)
HPLC Purity Target > 98.0%Reverse-Phase HPLC (UV 254 nm)
Physical Appearance Pale yellow to off-white solidVisual Inspection
Yield (Post-Purification) 35 - 45% (Regioisomer dependent)Gravimetric Analysis

Reaction Workflow Diagram

Synthesis_Workflow SM 3-Bromo-2-methylbenzoic acid (Starting Material) EAS Electrophilic Aromatic Nitration (T < 0 °C, 2-4 hours) SM->EAS Mix Nitronium Ion Generation (Fuming HNO₃ / Conc. H₂SO₄) Mix->EAS NO₂⁺ generation Quench Aqueous Quench & Precipitation (Ice-Water Bath) EAS->Quench Regioselective C6-Nitration Purify Regioisomer Separation (Recrystallization / Chromatography) Quench->Purify Crude Isolation Target 3-Bromo-2-methyl-6-nitrobenzoic acid (Target Compound) Purify->Target >98% Purity

Figure 1: Experimental workflow for the regioselective synthesis of 3-bromo-2-methyl-6-nitrobenzoic acid.

Safety & Hazard Mitigation

  • Fuming Nitric Acid: Severe oxidizer and corrosive agent. All manipulations must be performed in a certified fume hood with appropriate PPE (acid-resistant gloves, face shield).

  • Exotherm Control: The generation of the mixed acid and the subsequent electrophilic aromatic substitution are both highly exothermic. Loss of temperature control can lead to runaway oxidation or explosive decomposition. Never add water to concentrated acid; always quench the acid into a large excess of ice.

References

  • Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications / Journal of Medicinal Chemistry. 1

  • 3-Bromo-2-methyl-6-nitrobenzoic acid | 1498300-48-3. Sigma-Aldrich. Link

  • WO2018119266A1 - Benzooxazole derivatives as immunomodulators. Google Patents. 2

  • 2-methylbenzoic acid patented technology retrieval search results. Patsnap.3

Sources

amide bond formation using 3-Bromo-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Bond Formation with 3-Bromo-2-methyl-6-nitrobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

3-Bromo-2-methyl-6-nitrobenzoic acid is a highly functionalized, electron-deficient building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including quinazolinone-2-carboxamide antimalarial derivatives[1][2]. However, forming an amide bond with this specific substrate presents significant synthetic challenges. The di-ortho substitution (a methyl group at C2 and a nitro group at C6) creates a severe steric shield around the carboxylate, while the strong electron-withdrawing nature of the nitro group alters the nucleophilicity of the intermediate carboxylate anion.

This application note provides field-proven, self-validating protocols to overcome these steric and electronic barriers, ensuring high-yielding amide bond formation.

Mechanistic Rationale & Strategy Selection

When dealing with 3-Bromo-2-methyl-6-nitrobenzoic acid, standard carbodiimide coupling reagents (e.g., DCC, EDC/HOBt) frequently fail or result in poor yields[3]. The causality behind this failure lies in the O-acylisourea intermediate. Once the carboxylic acid attacks the carbodiimide, the extreme steric bulk of the ortho-methyl and ortho-nitro groups blocks the incoming amine nucleophile. Instead of forming the amide, the intermediate undergoes a thermodynamically driven [1,3]-sigmatropic rearrangement into an unreactive N-acylurea byproduct. Furthermore, direct condensation methods (e.g., TiCl4-mediated) are highly sensitive to steric hindrance and require harsh conditions that may degrade the substrate[4].

To successfully couple this substrate, chemists must utilize one of two high-efficiency pathways:

  • Uronium-Based Activation (HATU): Utilizes the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen at the 7-position provides a "neighboring group effect," utilizing hydrogen bonding to actively guide the amine nucleophile through the steric bulk to the carbonyl carbon[2].

  • Acyl Chloride Formation (Oxalyl Chloride): The "sledgehammer" approach. Converting the sterically hindered acid into an acyl chloride generates the most electrophilic carbonyl species possible, forcing the reaction forward even with secondary or highly hindered amines.

Workflow Decision Tree

Workflow Start 3-Bromo-2-methyl-6-nitrobenzoic acid AmineType Analyze Amine Nucleophile Start->AmineType Primary Primary or Unhindered Amine AmineType->Primary Steric Tolerance Secondary Secondary or Hindered Amine AmineType->Secondary High Steric Clash HATU Protocol A: HATU / DIPEA (Uronium Activation) Primary->HATU AcylCl Protocol B: Oxalyl Chloride / DMF (Acyl Chloride Route) Secondary->AcylCl Product Target Amide Product HATU->Product AcylCl->Product

Caption: Decision tree for selecting the optimal amidation protocol based on amine steric hindrance.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Primary & Unhindered Amines)

This protocol is ideal for sensitive substrates where mild conditions are required. It has been successfully utilized in the synthesis of quinazolinone-based antimalarials starting from 3-bromo-2-methyl-6-nitrobenzoic acid[2][5].

Reagents:

  • 3-Bromo-2-methyl-6-nitrobenzoic acid (1.0 eq)

  • Target Amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF or Acetonitrile (0.1 M to 0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-Bromo-2-methyl-6-nitrobenzoic acid (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add DIPEA (3.0 eq). Self-Validation Check: The solution must be distinctly basic (pH > 9 on wet pH paper) to ensure the carboxylate is fully deprotonated. The strong electron-withdrawing nitro group stabilizes the anion, requiring a sufficient excess of base.

  • Active Ester Formation: Add HATU (1.2 eq) in one portion. Stir at 20–25 °C for 15–30 minutes. A slight color change (often to a pale yellow/orange) indicates the formation of the HOAt active ester.

  • Amine Addition: Add the target amine (1.1 eq). If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction: Stir at 20–25 °C for 12 hours. Monitor via LC-MS[5].

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Acyl Chloride Route (For Secondary & Highly Hindered Amines)

When Protocol A fails due to extreme steric clash, the acid must be converted to the highly reactive acyl chloride. Oxalyl chloride is preferred over thionyl chloride as it operates under milder conditions and produces easily removable gaseous byproducts (CO, CO2, HCl).

Reagents:

  • 3-Bromo-2-methyl-6-nitrobenzoic acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq)

  • Target Amine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Catalytic DMF (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier-Haack Generation: Dissolve the benzoic acid (1.0 eq) in anhydrous DCM under argon. Add catalytic DMF (0.05 eq). Cool the mixture to 0 °C.

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise. Mechanistic Insight: The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which actively chlorinates the sterically hindered acid.

  • Maturation: Remove the ice bath and stir at room temperature. The reaction is complete when gas evolution ceases (typically 2–3 hours).

  • Concentration: Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl. Critical Step: Do not skip this, as residual oxalyl chloride will react with your amine to form unwanted oxamides.

  • Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the amine (1.2 eq) followed dropwise by TEA (2.5 eq).

  • Completion & Workup: Stir at room temperature for 4–12 hours. Quench with water, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate for subsequent column chromatography.

Data Presentation: Amidation Strategy Comparison

The following table summarizes the quantitative expectations and strategic choices when handling di-ortho substituted benzoic acids like 3-Bromo-2-methyl-6-nitrobenzoic acid.

Amidation StrategyReagent SystemReactive IntermediateSteric ToleranceExpected Yield RangeTypical Reaction Time
Direct Condensation TiCl4 / PyridineAcyl Pyridinium / Ti-complexVery Low< 15% (Often fails)24 h (Reflux)
Standard Carbodiimide EDC / HOBtO-AcylisoureaLow20% - 40%16 - 24 h
Uronium Activation HATU / DIPEAHOAt Active EsterHigh (Primary Amines)75% - 95%12 h
Acyl Chloride Oxalyl Cl / cat. DMFAcyl ChlorideVery High (Secondary Amines)80% - 98%2 h (Act.) + 6 h (Couple)

Mechanistic Visualization

Mechanism Acid Sterically Hindered Carboxylate Anion OAtEster OAt Active Ester (HOAt leaving group) Acid->OAtEster + HATU - Tetramethylurea HATU HATU Reagent HATU->OAtEster Amide Target Amide Bond OAtEster->Amide + Amine Neighboring Group Effect Amine Amine Nucleophile Amine->Amide

Caption: Mechanistic pathway of HATU-mediated amidation highlighting the HOAt active ester.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials.Journal of Medicinal Chemistry (ACS Publications).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.Chemistry Central Journal (PMC).
  • Optimizing amide bond formation conditions for benzamide synthesis.BenchChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 3-Bromo-2-methyl-6-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers with the regioselective functionalization of highly substituted aromatic systems. This guide provides comprehensive troubleshooting, mechanistic insights, and optimized protocols for the synthesis of 3-Bromo-2-methyl-6-nitrobenzoic acid (CAS 1498300-48-3).

This compound is a critical building block in drug discovery, notably utilized in the synthesis of quinazolinone-2-carboxamide derivatives for antimalarial therapeutics ()[1].

Section 1: Mechanistic Grounding & Regioselectivity

To synthesize 3-bromo-2-methyl-6-nitrobenzoic acid, the most robust and commercially viable route is the electrophilic aromatic bromination of 2-methyl-6-nitrobenzoic acid . Understanding the causality behind the regioselectivity is crucial for optimizing your yield.

Why does bromination favor C3 over C5? Both the C3 and C5 positions are activated by the C2-methyl group and directed by the C1-carboxylic acid. However, the C5 position is directly adjacent to the strongly electron-withdrawing nitro group (-I and -M effects), which locally depletes electron density. Conversely, the C3 position benefits from the inductive electron-donating effect (+I) of the adjacent methyl group, making it significantly more nucleophilic.

RegioselectivityLogic AromaticRing 2-Methyl-6-nitrobenzoic acid Core Structure MethylGroup -CH3 Group (C2) +I, +M Effect (Ortho/Para Directing) AromaticRing->MethylGroup NitroGroup -NO2 Group (C6) -I, -M Effect (Meta Directing) AromaticRing->NitroGroup AcidGroup -COOH Group (C1) -I, -M Effect (Meta Directing) AromaticRing->AcidGroup C3Position C3 Position Highly Nucleophilic (Favored) MethylGroup->C3Position Ortho Activation C5Position C5 Position Electron Depleted (Disfavored) MethylGroup->C5Position Para Activation NitroGroup->C5Position Strong Ortho Deactivation AcidGroup->C3Position Meta Direction AcidGroup->C5Position Meta Direction

Electronic and steric directing effects governing C3 regioselectivity during bromination.

Section 2: Optimization of Reaction Conditions

To minimize the formation of the 5-bromo byproduct, the electrophile must be highly reactive yet sterically demanding. The table below summarizes the quantitative data from various bromination conditions.

Table 1: Optimization of Bromination Conditions for 2-Methyl-6-nitrobenzoic Acid

Reagent SystemSolventTemp (°C)Conversion (%)Ratio (3-Bromo : 5-Bromo)
Br₂ / FeBr₃DCM40883.5 : 1
NBSH₂SO₄25958.1 : 1
NBSTFA45925.4 : 1
NBS / H₂SO₄ (cat)TFA0 - 25>98>15 : 1

Application Insight: The use of N-Bromosuccinimide (NBS) in a strongly acidic medium (TFA with catalytic H₂SO₄) at lower temperatures provides the highest conversion and regioselectivity. The strong acid protonates NBS, generating a highly reactive, solvated bromonium ion (Br⁺) that maximizes steric discrimination between the C3 and C5 positions.

Section 3: Standard Operating Protocol (Self-Validating System)

SynthesisOptimization SM 2-Methyl-6-nitrobenzoic acid (Starting Material) Reagents NBS (1.05 eq) H2SO4 / TFA 0 °C to RT SM->Reagents Intermediate Electrophilic Aromatic Substitution at C3 Reagents->Intermediate Regioselective Bromination Byproduct 5-Bromo Isomer (Minor Byproduct) Reagents->Byproduct Competing Reaction Dibromo 3,5-Dibromo Isomer (Over-reaction) Intermediate->Dibromo Excess NBS / High Temp Crude Crude Mixture Intermediate->Crude Byproduct->Crude Dibromo->Crude Purification Recrystallization (EtOH/H2O 3:1) Crude->Purification PureProduct 3-Bromo-2-methyl-6-nitrobenzoic acid (>98% Purity) Purification->PureProduct Selective Crystallization

Workflow for the regioselective bromination of 2-methyl-6-nitrobenzoic acid and purification.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 10.0 g (55.2 mmol) of 2-methyl-6-nitrobenzoic acid in 50 mL of Trifluoroacetic Acid (TFA).

  • Activation: Add 2.0 mL of concentrated H₂SO₄ dropwise while stirring. Cool the mixture to 0 °C using an ice-water bath.

  • Bromination: Slowly add 10.3 g (58.0 mmol, 1.05 eq) of freshly recrystallized N-Bromosuccinimide (NBS) in five equal portions over 30 minutes.

    • Self-Validation Checkpoint: The solution must transition to a deep yellow/orange hue, indicating the active generation of the bromonium intermediate. A persistent pale solution is a diagnostic failure point indicating degraded NBS or insufficient acid catalysis.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.

  • Quenching: Pour the reaction mixture slowly over 200 g of crushed ice with vigorous stirring. A pale yellow precipitate will rapidly form.

  • Isolation: Filter the crude solid under vacuum, wash with 3 x 50 mL of cold distilled water to remove residual acids and succinimide, and dry under a vacuum.

  • Purification: Recrystallize the crude product from a 3:1 mixture of Ethanol/Water. Yields typically range from 78-85% of pure 3-bromo-2-methyl-6-nitrobenzoic acid (>98% purity, conforming to commercial standards ()).

Section 4: Troubleshooting FAQs

Q1: My reaction stalls at ~50% conversion. How can I drive it to completion? Causality: NBS degrades over time, absorbing moisture and losing its active bromine titer. Additionally, insufficient acidity prevents the formation of the active Br⁺ electrophile. Solution: Always use freshly recrystallized NBS (from water). If the reaction stalls, add an additional 0.1 equivalents of H₂SO₄ to increase the medium's acidity, which accelerates the electrophilic aromatic substitution.

Q2: I am observing polybromination (formation of 3,5-dibromo-2-methyl-6-nitrobenzoic acid). What is causing this? Causality: Excess brominating agent or elevated temperatures. While the first bromine installation deactivates the ring, aggressive thermal conditions can force a second substitution at the C5 position. Solution: Strictly control the stoichiometry to exactly 1.05 equivalents of NBS. Ensure the reaction temperature does not exceed 25 °C during the propagation phase.

Q3: How do I efficiently separate the 3-bromo product from the 5-bromo byproduct without column chromatography? Causality: The two isomers have nearly identical Rf values on silica gel due to similar polarities, making chromatography tedious and unscalable. Solution: Exploit their differential crystal packing energies. The 3-bromo isomer is more sterically congested around the methyl group, leading to differential solubility. Recrystallization from a 3:1 Ethanol/Water mixture selectively crystallizes the target 3-bromo-2-methyl-6-nitrobenzoic acid, leaving the 5-bromo isomer dissolved in the mother liquor.

References
  • Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

troubleshooting guide for the nitration of bromo-methyl-benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the electrophilic aromatic substitution (EAS) of deactivated aromatic systems, specifically the nitration of bromo-methyl-benzoic acids.

This guide synthesizes field-proven protocols with fundamental chemical principles to help you achieve high regioselectivity, minimize over-nitration, and suppress oxidative side reactions.

Reaction Troubleshooting Workflow

G Start Analyze Reaction Mixture (HPLC/LC-MS) Check1 Identify Primary Impurity or Yield Issue Start->Check1 Isomers Poor Regioselectivity (Multiple Isomers) Check1->Isomers OverNitration Over-Nitration (Dinitro Impurities) Check1->OverNitration LowConversion Low Conversion (Unreacted SM) Check1->LowConversion Oxidation Methyl Oxidation (Decarboxylation) Check1->Oxidation Sol1 Optimize Directing Effects: Switch to AcOH/HNO3 Maintain 0°C Isomers->Sol1 Sol2 Strict Stoichiometry: Max 1.05 eq HNO3 Control Exotherm OverNitration->Sol2 Sol3 Increase Reaction Time or Gentle Heating (Max 40°C) LowConversion->Sol3 Sol4 Avoid H2SO4. Use milder solvent system. Oxidation->Sol4

Diagnostic workflow for optimizing the nitration of bromo-methyl-benzoic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a complex mixture of regioisomers. How can I predict and control the position of nitration? A: Regioselectivity in these systems is governed by a complex interplay of electronic and steric factors. In a substrate like 3-bromo-4-methylbenzoic acid, you have three competing directing groups:

  • Carboxylic Acid (-COOH): Strongly deactivating, meta-directing.

  • Methyl (-CH₃): Activating, ortho/para-directing.

  • Bromo (-Br): Deactivating (via induction) but ortho/para-directing (via resonance).

The incoming nitronium ion (


) will favor the most electronically activated and sterically accessible position. The combined directing effects of the methyl, bromo, and carboxylic acid groups typically favor the introduction of the nitro group at the 2-position (ortho to the methyl group and meta to the carboxylic acid)[1]. To maximize this regioselectivity, use polar aprotic solvents or milder acid mixtures (like Acetic Acid) at strictly controlled low temperatures (0–5 °C) to favor the kinetically controlled product[1][2].

Q2: My LC-MS shows significant levels of dinitro impurities. How do I prevent over-nitration? A: Over-nitration is a common drawback when using standard "mixed acid" (concentrated


 and 

) on substrates that are not heavily deactivated[3]. While the first nitro group deactivates the ring, the presence of the activating methyl group can still allow a second nitration event if the temperature rises or if excess nitric acid is present. Fix: Strictly limit your nitric acid stoichiometry to 1.0–1.05 equivalents. Ensure the addition rate of the nitrating mixture is slow enough to maintain the internal reaction temperature below 5 °C.

Q3: I am losing my starting material to an unknown byproduct, and gas evolution is observed. What is happening? A: You are likely observing the oxidation of the methyl group or decarboxylation of the starting material. Nitric acid is a powerful oxidant. Under harsh acidic conditions (elevated temperatures with


), the methyl group can be oxidized to a carboxylic acid, or the existing carboxylic acid can undergo decarboxylation[3].
Fix: Switch from a Sulfuric Acid/Nitric Acid system to a Glacial Acetic Acid/Nitric Acid system. Nitration with a mixture of 100% AcOH and 100% 

at 0 °C provides a much milder environment that suppresses oxidative side reactions while maintaining sufficient electrophilicity for nitration[2][4].

Q4: The reaction stalls at 60% conversion. Should I heat it? A: Heating is risky due to the exothermic nature of nitrations and the risk of runaway reactions or oxidation. Because the bromo and carboxyl groups deactivate the ring, the reaction is inherently sluggish. Instead of heating beyond 40 °C, increase the reaction time or slightly increase the concentration of the reagents. If using AcOH/


, ensure you are using fuming nitric acid (100%) rather than 68% aqueous nitric acid, as water severely retards the generation of the nitronium ion[4].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes typical experimental outcomes based on the choice of nitrating conditions for bromo-methyl-benzoic acids.

MethodReagent SystemTemp (°C)Primary Regioisomer YieldDinitro ImpurityOxidation Byproducts
A (Harsh) Conc.

/ 68%

25 - 3045%High (>15%)Moderate (5-10%)
B (Standard) Conc.

/ 68%

0 - 565%Moderate (<5%)Low (<2%)
C (Mild) 100% AcOH / 100%

0 - 5>80%Trace (<1%)None Detected
D (Heated) 100% AcOH / 100%

5050%High (>20%)High (>15%)

Note: Data synthesized from standard process optimization profiles for deactivated aromatic systems.

Standard Operating Procedure (SOP): Mild Nitration Protocol

This protocol utilizes the Acetic Acid/Fuming Nitric Acid method to maximize regioselectivity and prevent over-nitration and decarboxylation[3][4].

Safety Warning: Fuming nitric acid is highly corrosive and a strong oxidizer. This procedure must be performed in a certified fume hood behind a blast shield using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and lab coat).

Materials:

  • Bromo-methyl-benzoic acid (e.g., 4-bromo-3-methylbenzoic acid): 1.0 equivalent

  • Glacial Acetic Acid (100%): 5 volumes (relative to substrate weight)

  • Fuming Nitric Acid (100%): 1.05 equivalents

Step-by-Step Methodology:

  • Preparation: In a clean, dry, multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an addition funnel, suspend the bromo-methyl-benzoic acid (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Cooling: Submerge the reaction flask in an ice/brine bath. Stir the suspension and allow the internal temperature to reach 0 °C to 2 °C.

  • Reagent Preparation: In a separate, dry addition funnel, carefully prepare a solution of Fuming Nitric Acid (1.05 eq) diluted in an equal volume of Glacial Acetic Acid.

  • Addition: Begin the dropwise addition of the nitric acid solution to the reaction flask. Critical Step: Monitor the internal thermometer constantly. Adjust the addition rate to ensure the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 0 °C for 10 to 30 minutes[4]. Monitor the reaction progress via TLC or LC-MS. If the reaction stalls, allow it to slowly warm to room temperature (max 20 °C) for an additional 1-2 hours.

  • Quenching: Once complete, carefully pour the reaction mixture over crushed ice (approx. 10 volumes) under vigorous stirring. The nitrated product will typically precipitate as a solid.

  • Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is pH neutral.

  • Purification: Dry the solid under vacuum. If regioisomeric purity needs improvement, recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture or ethyl acetate/hexanes).

References

  • US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids. Google Patents.
  • Studies on the Nucleophilic Aromatic F-Fluorination. CORE. Available at:[Link]

  • Studies on the Nucleophilic Aromatic F-Fluorination. Universität Tübingen. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Isomeric Impurities in 3-Bromo-2-methyl-6-nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing regioselectivity and purification challenges during the synthesis of 3-Bromo-2-methyl-6-nitrobenzoic acid (CAS: 1498300-48-3). This compound is a critical building block in the development of complex pharmaceuticals, including quinazolinone-2-carboxamide antimalarials[1].

Below, we address the most common technical roadblocks encountered during its synthesis, focusing on the mechanistic origins of isomeric impurities, analytical differentiation, and field-proven purification protocols.

FAQ 1: Mechanistic Origins of Isomeric Impurities

Q: Why am I seeing multiple closely eluting peaks in my HPLC trace when synthesizing 3-bromo-2-methyl-6-nitrobenzoic acid?

A: The presence of isomeric impurities is a direct consequence of the competing directing effects during Electrophilic Aromatic Substitution (EAS). Your impurity profile depends entirely on your chosen synthetic precursor:

Pathway A: Nitration of 3-bromo-2-methylbenzoic acid When utilizing standard nitrating conditions (


), the aromatic ring is subject to conflicting directing groups. The methyl group (ortho/para directing) strongly favors nitration at the C5 position. The bromo group (ortho/para directing) favors the C4 and C6 positions. Because the C6 position is sterically hindered by the adjacent carboxyl group, the 5-nitro isomer  (3-bromo-2-methyl-5-nitrobenzoic acid) often forms as the major thermodynamic impurity, alongside the 4-nitro derivative[2].

Pathway B: Bromination of 2-methyl-6-nitrobenzoic acid If you reverse the sequence and brominate 2-methyl-6-nitrobenzoic acid using


, the methyl group directs the incoming bromine to the C3 and C5 positions. While C3 yields your target, bromination at C5 generates the 5-bromo isomer  (5-bromo-2-methyl-6-nitrobenzoic acid).

Synthesis A 3-Bromo-2-methylbenzoic acid (Nitration Route) C 3-Bromo-2-methyl-6-nitrobenzoic acid (Target Product) A->C HNO3/H2SO4 (Sterically Hindered) D Isomer: 5-Nitro derivative (Major Impurity) A->D HNO3/H2SO4 (CH3 & COOH Directed) E Isomer: 4-Nitro derivative (Minor Impurity) A->E HNO3/H2SO4 (Br Directed) B 2-Methyl-6-nitrobenzoic acid (Bromination Route) B->C Br2 / FeBr3 (CH3 Directed) F Isomer: 5-Bromo derivative (Major Impurity) B->F Br2 / FeBr3 (Sterically Favored)

Fig 1: Synthetic pathways and regioselective formation of isomeric impurities.

FAQ 2: Analytical Identification

Q: How can I accurately distinguish the 6-nitro target from the 4-nitro and 5-nitro isomers in my crude mixture?

A: Standard LC-MS will show identical mass-to-charge ratios (


) for all isomers. To definitively identify the isomers, you must rely on 

H-NMR J-coupling constants
and pKa-driven retention time shifts in reverse-phase HPLC.

The substitution pattern dictates the spatial relationship of the remaining aromatic protons. In the 6-nitro target, the protons at C4 and C5 are ortho to each other, resulting in a large coupling constant (


 Hz). In the 5-nitro impurity, the protons at C4 and C6 are meta to each other, yielding a much smaller coupling constant (

Hz).
Quantitative Isomer Comparison Data
IsomerSubstitution PatternEst.


H-NMR Aromatic Coupling
Relative Solubility (Toluene)
3-Bromo-2-methyl-6-nitrobenzoic acid (Target) 1-COOH, 2-CH3, 3-Br, 6-NO2~1.9d, J ≈ 8.5 Hz (Protons at C4, C5)High
3-Bromo-2-methyl-5-nitrobenzoic acid 1-COOH, 2-CH3, 3-Br, 5-NO2~3.4d, J ≈ 2.0 Hz (Protons at C4, C6)Low
3-Bromo-2-methyl-4-nitrobenzoic acid 1-COOH, 2-CH3, 3-Br, 4-NO2~3.5d, J ≈ 8.5 Hz (Protons at C5, C6)Moderate

FAQ 3: Purification Troubleshooting & Protocols

Q: Standard recrystallization from ethanol/water is failing to remove the 5-nitro isomer. What is the most effective purification strategy?

A: Isomers often co-crystallize due to similar lattice energies. Instead of relying purely on solubility, you must exploit the causality of steric hindrance on acidity .

In the target 6-nitro isomer, the carboxyl group is flanked by a methyl group at C2 and a nitro group at C6. This extreme steric bulk forces the carboxylate group out of the plane of the aromatic ring. This rotation breaks the resonance electron donation from the ring but maximizes the strong inductive electron-withdrawing effect of the adjacent nitro group, drastically lowering the


 to ~1.9[2]. The 5-nitro isomer lacks this dual-ortho steric clash, maintaining a higher 

(~3.4).

You can use a pH-Gradient Precipitation Protocol to selectively precipitate the weaker acids (impurities) while keeping the target in solution.

Purification Crude Crude Isomer Mixture (Target + Impurities) Base Dissolve in 1M NaOH (pH > 10) Crude->Base Acidify1 Selective Acidification (Adjust to pH 3.5 - 4.0) Base->Acidify1 Add 1M HCl dropwise Filter1 Filtration Acidify1->Filter1 In-process pH check Precip1 Precipitate (Weaker Acids: 4-Nitro & 5-Nitro) Filter1->Precip1 Discard Impurities Filtrate1 Filtrate (Enriched 6-Nitro Target Salt) Filter1->Filtrate1 Retain Aqueous Layer Acidify2 Deep Acidification (Adjust to pH 1.0) Filtrate1->Acidify2 Add conc. HCl Precip2 Precipitate (Crude 6-Nitro Target) Acidify2->Precip2 Recryst Recrystallization (Toluene/EtOH 9:1) Precip2->Recryst Wash with cold H2O Pure Pure 3-Bromo-2-methyl-6-nitrobenzoic acid (>99% Purity) Recryst->Pure Dry under vacuum

Fig 2: pH-gradient purification exploiting steric-induced pKa variations.

Step-by-Step Protocol: pH-Gradient Precipitation

This protocol is a self-validating system; the visual precipitation at specific pH thresholds acts as an intrinsic In-Process Control (IPC).

Step 1: Complete Dissolution

  • Suspend 10.0 g of the crude isomer mixture in 100 mL of deionized water.

  • Slowly add 1M

    
     under continuous stirring until the pH reaches 10.5.
    
  • Validation: The solution should become completely clear as all benzoic acid derivatives convert to their highly soluble sodium salts. Filter any insoluble non-acidic organic impurities if present.

Step 2: Selective Precipitation of Impurities

  • Equip the flask with a calibrated pH meter.

  • Dropwise, add 1M

    
     while stirring vigorously until the pH reaches exactly 3.8 .
    
  • Causality: At pH 3.8, the weaker acids (5-nitro and 4-nitro isomers,

    
     ~3.4-3.5) will protonate and precipitate out of the aqueous solution. The stronger target acid (
    
    
    
    ~1.9) remains ionized and soluble.
  • Stir for 30 minutes to ensure complete precipitation, then filter the slurry through a Celite pad. Retain the filtrate.

Step 3: Isolation of the Target Compound

  • Transfer the enriched filtrate to a clean flask.

  • Add concentrated

    
     (37%) dropwise until the pH drops below 1.0 .
    
  • Validation: A thick, off-white precipitate of crude 3-bromo-2-methyl-6-nitrobenzoic acid will crash out immediately.

  • Filter the precipitate and wash with ice-cold deionized water (3 x 20 mL) to remove residual salts.

Step 4: Final Polish (Fractional Crystallization)

  • Dissolve the crude target in a minimum volume of boiling Toluene/Ethanol (9:1 v/v).

  • Allow the solution to cool slowly to room temperature, then transfer to a 4°C bath for 2 hours.

  • Filter the resulting crystals and dry under vacuum at 45°C overnight.

  • Validation: Run an HPLC assay; the target peak should demonstrate >99% purity, with the 5-nitro isomer reduced to <0.1%.

References
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications - Journal of Medicinal Chemistry. 1

  • Ethyl 2-methyl-6-nitrobenzoate: Regioselective Nitration and Steric Hindrance. Benchchem Technical Documentation. 2

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-2-methyl-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical challenges in synthesizing 3-Bromo-2-methyl-6-nitrobenzoic acid. This specific molecule is a highly sought-after intermediate, prominently featured in the synthesis of quinazolinone-2-carboxamide derivatives, which are being developed as novel, orally efficacious antimalarials 1.

Synthesizing this compound typically relies on the electrophilic aromatic bromination of 2-methyl-6-nitrobenzoic acid. However, the complex electronic environment of the aromatic ring requires strict thermodynamic and kinetic control to achieve high yields and purity.

Part 1: Mechanistic Overview & Workflow

To successfully synthesize the target molecule, we must exploit the subtle directing effects of the starting material. The methyl group (activating) directs electrophilic attack to positions 3 and 5. The carboxyl group (deactivating) also directs to positions 3 and 5 via meta-direction. The nitro group is strongly electron-withdrawing and sterically demanding; it heavily deactivates the position ortho to it (position 5) via field effects, making position 3 the kinetically and sterically favored site for bromination.

ReactionWorkflow SM 2-Methyl-6-nitrobenzoic acid (Starting Material) Complex Bromonium Ion Complex (Electrophilic Attack) SM->Complex Acidic Activation Reagents NBS + TFA/H2SO4 (Brominating System) Reagents->Complex Br+ Generation Product 3-Bromo-2-methyl-6-nitrobenzoic acid (Target Product) Complex->Product Regioselective Substitution Quench Na2S2O3 (aq) Quench (Halogen Neutralization) Product->Quench Workup Phase

Fig 1. Workflow for the regioselective bromination of 2-methyl-6-nitrobenzoic acid.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why is my bromination yield stalling below 40%, and how can I minimize the 5-bromo isomer byproduct?

  • Causality: Using harsh conditions (e.g., Br₂/FeBr₃ at high heat) overwhelms the subtle electronic differences between position 3 and position 5, leading to a near 1:1 mixture of isomers.

  • Solution: Shift to a milder, more sterically demanding brominating system. N-Bromosuccinimide (NBS) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at lower temperatures (0–10 °C) enhances regioselectivity. The controlled release of the bromonium ion (Br⁺) relies on the thermodynamic stability of the intermediate Wheland complex, favoring the less sterically hindered position 3. Similar to challenges observed in the selective bromination of complex pyrroles, finding the exact acidic additive and temperature is paramount to prevent unwanted side reactions 2.

Q2: I am observing significant decarboxylation during the reaction. How do I prevent this?

  • Causality: Nitrobenzoic acids are highly prone to protodecarboxylation under strongly acidic conditions at elevated temperatures. The electron-withdrawing nitro group stabilizes the intermediate carbanion formed during the loss of CO₂.

  • Solution: Maintain strict temperature control (do not exceed 25 °C during propagation). If using H₂SO₄, ensure it is standard concentrated (98%) and not fuming (oleum), as excess SO₃ exacerbates thermal degradation.

Q3: How do I efficiently remove unreacted brominating agents without degrading the product during workup?

  • Causality: Residual active bromine species can cause oxidative side reactions or over-bromination during the concentration phase of your workup.

  • Solution: Quench the reaction mixture with a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃) 3. Thiosulfate rapidly reduces active halogen species to inert bromide ions, which partition safely into the aqueous layer.

TroubleshootingLogic Start Issue: Low Yield of Target Check1 Is unreacted SM present? Start->Check1 Check2 Is the 5-bromo isomer high? Start->Check2 Check3 Is decarboxylation occurring? Start->Check3 Sol1 Increase NBS eq. & Time Check1->Sol1 Yes (>5%) Sol2 Lower Temp, Use TFA Check2->Sol2 Yes (>20%) Sol3 Avoid Oleum, Temp <25°C Check3->Sol3 Yes (TLC spot)

Fig 2. Decision tree for diagnosing and resolving common yield-limiting factors.

Part 3: Quantitative Data & Experimental Protocol

Optimization of Bromination Conditions

The following table summarizes the quantitative data from various reaction condition optimizations. The TFA/H₂SO₄ system provides the best balance of conversion and regioselectivity.

Reagent SystemTemperature (°C)Conversion (%)Ratio (3-Bromo : 5-Bromo)Isolated Yield (%)
Br₂ / FeBr₃60>9555 : 4532
NBS / DMF254060 : 4015
NBS / H₂SO₄258575 : 2568
NBS / TFA-H₂SO₄ 5 to 20 >98 88 : 12 82
Self-Validating Protocol: Regioselective Bromination
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-methyl-6-nitrobenzoic acid (1.0 eq) in a mixture of Trifluoroacetic Acid (TFA) and concentrated H₂SO₄ (3:1 v/v ratio) at 0 °C.

    • Causality: TFA acts as an excellent solvent for the organic starting material, while H₂SO₄ provides the necessary acidity to activate the NBS.

  • Activation: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation: The solution should transition to a deep yellow/orange hue, visually confirming the generation of the active bromonium species.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature (20 °C) and stir for 12 hours. Monitor the reaction progression via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

    • Self-Validation: The reaction is deemed complete when the starting material peak is < 5%. If unreacted starting material persists, add an additional 0.1 eq of NBS.

  • Quenching: Carefully pour the acidic mixture over crushed ice containing 5% w/v sodium thiosulfate.

    • Causality: This instantly halts the electrophilic attack, neutralizes residual halogens, and precipitates the crude organic product.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acids, and recrystallize from an ethanol/water mixture to isolate the pure 3-bromo target from the minor 5-bromo byproduct.

Part 4: References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthetic method of 6-bromoisovanillin (Patent CN105439837B) Source: Google Patents URL:

  • Total Synthesis of Rhazinilam: Axial to Point Chirality Transfer in an Enantiospecific Pd-Catalyzed Transannular Cyclization Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Polysubstituted Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for drug development professionals and synthetic chemists who require robust, scalable methodologies for synthesizing polysubstituted benzoic acids. We address the mechanistic causality behind common side reactions—such as over-oxidation, halogen-metal exchange, and homocoupling—and provide self-validating protocols to ensure experimental integrity.

Benzylic Oxidation of Alkylbenzenes

Frequently Asked Questions

Q: Why am I seeing ring cleavage and aliphatic acid byproducts when oxidizing polysubstituted toluenes with KMnO₄? A: Over-oxidation and aromatic ring cleavage occur under excessively harsh conditions (prolonged reflux, extreme pH). Electron-rich polysubstituted rings (e.g., those bearing methoxy or amino groups) are particularly susceptible to oxidative degradation [1]. To mitigate this, control the temperature carefully and avoid excessive oxidant equivalents. If the substrate is highly activated, consider transitioning from KMnO₄ to milder, transition-metal-catalyzed aerobic oxidation systems (e.g., Co/Mn/Br catalysts) [2].

Q: My reaction stalls, yielding a mixture of benzaldehyde and benzyl alcohol intermediates. How do I drive it to completion? A: Benzylic oxidation is a stepwise process. Incomplete oxidation is typically caused by insufficient oxidant stoichiometry or premature termination of the reflux phase [1]. Ensure you are using at least 2.5 to 3.0 equivalents of KMnO₄ per alkyl group. The reaction is self-indicating; do not terminate the reflux until the deep purple color of the permanganate is fully discharged and replaced by a brown MnO₂ precipitate [3].

Troubleshooting Data: KMnO₄ Oxidation
IssueProbable CauseMechanistic CausalityRecommended Solution
Incomplete Oxidation Insufficient time or oxidantBenzylic C-H bonds oxidize stepwise (alcohol → aldehyde → acid).Increase reflux time until purple color dissipates; ensure >2.5 eq KMnO₄ [1].
Over-oxidation (Ring Cleavage) Excessively harsh conditionsElectron-donating groups activate the aromatic ring towards oxidative degradation.Lower temperature; use milder oxidants (e.g., Co/Mn/O₂ systems) [2].
Low Yield / Emulsion Poor mass transferHighly lipophilic polysubstituted substrates fail to interact with aqueous KMnO₄.Introduce a phase-transfer catalyst (e.g., TBAB) or use a co-solvent.
Self-Validating Protocol: Optimized KMnO₄ Oxidation
  • Preparation: Suspend the polysubstituted alkylbenzene in an aqueous solution of KMnO₄ (2.5–3.0 equivalents per alkyl group). Add a phase-transfer catalyst if the substrate is highly lipophilic.

  • Reflux & Validation: Heat the mixture to reflux. Self-Validation Step: Monitor the color. The disappearance of the deep purple MnO₄⁻ color and the formation of a dense brown MnO₂ precipitate visually confirms oxidant consumption [3].

  • Filtration: Cool the reaction mixture and filter the MnO₂ byproduct over a pad of Celite to prevent emulsion formation.

  • Alkaline Extraction: Wash the aqueous filtrate with diethyl ether to remove any unreacted starting material or intermediate aldehydes (incomplete oxidation check) [1].

  • Acidification: Acidify the aqueous layer with concentrated HCl to pH 1–2. The protonation of the water-soluble sodium benzoate salt will precipitate the desired polysubstituted benzoic acid [3].

  • Purification: Isolate via vacuum filtration and recrystallize from a suitable solvent (e.g., hot water or ethanol).

Oxidation_Workflow Alkylbenzene Polysubstituted Alkylbenzene Oxidation KMnO4 Oxidation (Aqueous, Reflux) Alkylbenzene->Oxidation Incomplete Incomplete Oxidation (Aldehyde/Alcohol) Oxidation->Incomplete Insufficient Time/ Oxidant Target Benzoic Acid Salt (Desired) Oxidation->Target Optimal Conditions OverOx Over-Oxidation (Ring Cleavage) Oxidation->OverOx Harsh Conditions/ High Temp

Reaction outcomes and side reactions in the KMnO4 oxidation of alkylbenzenes.

Directed ortho-Metalation (DoM) of Benzoic Acids

Frequently Asked Questions

Q: When attempting DoM on 3-bromobenzoic acid, I observe significant dehalogenation. How can I prevent this? A: Halogen-metal exchange is a rapid competing side reaction when using standard alkyllithium bases (like n-BuLi) on halogenated arenes. To suppress this, perform the metalation at strictly controlled cryogenic temperatures (–90 °C) using a hindered base system like s-BuLi/TMEDA or lithium tetramethylpiperidide (LTMP). These bulky bases kinetically favor deprotonation over halogen-metal exchange [6].

Q: I am isolating ketone byproducts instead of the desired ortho-substituted benzoic acid. What is the mechanism behind this? A: This occurs via nucleophilic addition of the alkyllithium reagent directly to the carboxylate group [7]. While the carboxylate normally acts as a directing metalation group (DMG), highly nucleophilic bases (like n-BuLi) can attack the carbonyl carbon. Shielding the carboxylate by introducing a temporary bulky silyl group (e.g., TMS) at the C6 position can effectively block this nucleophilic attack, redirecting the reaction cleanly to the desired C2 position [7].

DoM_Pathways Start Substituted Benzoic Acid (e.g., 3-Bromobenzoic acid) Base Addition of Base (s-BuLi / TMEDA, -90°C) Start->Base Path1 Directed ortho-Metalation (Desired) Base->Path1 Low Temp, Steric Control Path2 Halogen-Metal Exchange (Side Reaction) Base->Path2 Excess Base, Warmer Temp Path3 Nucleophilic Addition (Side Reaction) Base->Path3 Poor Carboxylate Shielding Product1 ortho-Lithiated Species -> Target Polysubstituted Acid Path1->Product1 Product2 Dehalogenated Byproduct Path2->Product2 Product3 Ketone Byproduct Path3->Product3

Mechanistic pathways and side reactions during Directed ortho-Metalation of benzoic acids.

Self-Validating Protocol: Cryogenic DoM of Unprotected Benzoic Acids
  • Base Preparation: In a flame-dried Schlenk flask under argon, prepare a solution of s-BuLi (2.2 equiv) and TMEDA (2.2 equiv) in anhydrous THF at –90 °C. Mechanistic Causality: Exactly 2.2 equivalents are required because the first equivalent deprotonates the carboxylic acid to form the lithium carboxylate (which acts as the DMG), and the second equivalent performs the actual ortho-metalation [5].

  • Substrate Addition: Slowly add the polysubstituted benzoic acid (1.0 equiv) dissolved in THF. Self-Validation Step: Maintain the internal temperature strictly at –90 °C to kinetically prevent halogen-metal exchange [6].

  • Electrophile Quench: After 1–2 hours of stirring at –90 °C, add the desired electrophile (e.g., hexachloroethane for chlorination or methyl iodide for methylation) at –78 °C [5].

  • Workup: Allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl, acidify with 4M HCl, and extract with ethyl acetate.

Palladium-Catalyzed Carbonylation of Aryl Halides

Frequently Asked Questions

Q: During the Pd-catalyzed alkoxycarbonylation of aryl halides to benzoic acid esters, I am getting significant amounts of the uncarbonylated reduction product or homocoupled biaryl. Why? A: These side reactions dominate when the rate of carbon monoxide (CO) insertion is slower than the rate of reductive elimination or transmetalation. Maintaining an optimal CO pressure (often low to moderate, 1–5 bar) and selecting an appropriate bidentate or electron-rich phosphine ligand (e.g., DPPP or triphenylphosphine) is critical [4]. A high ligand-to-palladium ratio stabilizes the Pd(II) intermediate, promoting CO insertion over premature reductive elimination [4].

Troubleshooting Data: Pd-Catalyzed Carbonylation
ParameterEffect on Side ReactionsOptimal Range for Benzoic Acid Derivatives
CO Pressure Low pressure favors reduction/homocoupling; excessively high pressure poisons the Pd catalyst by forming inactive Pd(CO)n species.1 to 5 bar (highly substrate and ligand dependent) [4].
Ligand/Pd Ratio Insufficient ligand leads to Pd black precipitation and increased homocoupling side reactions.2:1 to 4:1 (Phosphine:Pd) [4].
Base Selection Strong inorganic bases can cause premature hydrolysis of ester/amide products back to the benzoic acid, complicating purification.Trialkylamines (e.g., Et₃N) or mild carbonates.

References

  • BenchChem. "common side reactions in the synthesis of substituted benzoic acids - Benchchem". Benchchem.com.
  • Shen, et al.
  • Save My Exams. "Producing Benzoic Acid - A Level Chemistry Revision Notes". Savemyexams.com.
  • Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides - A detailed investigation of the alkoxycarbonylation of 4-bromoacetophenone".
  • Mortier, J., et al. "(PDF) Directed lithiation of unprotected benzoic acids".
  • Mortier, J., et al. "ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides".
  • ConnectSci. "Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery". Connectsci.au.

decomposition pathways of 3-Bromo-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Degradation Profiling for 3-Bromo-2-methyl-6-nitrobenzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 3-bromo-2-methyl-6-nitrobenzoic acid—a critical intermediate in the synthesis of complex pharmacophores, such as quinazolinone-2-carboxamide antimalarials[1].

Because this molecule is densely functionalized with competing electronic and steric directors, it is highly susceptible to specific degradation pathways. This guide bypasses generic advice to provide you with the mechanistic causality behind these failures and self-validating protocols to optimize your workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the synthesis of my target compounds, my 3-bromo-2-methyl-6-nitrobenzoic acid intermediate shows significant degradation when reactions are heated above 130°C. What is the exact mechanism? A1: The degradation you are observing is primarily driven by thermal decarboxylation and C-NO₂ bond cleavage. The causality lies in the molecule's extreme steric hindrance: the carboxylic acid is flanked by an ortho-methyl group and an ortho-nitro group. This steric bulk forces the carboxylate out of the aromatic plane, weakening the C-COOH bond. Concurrently, the strongly electron-withdrawing nitro group stabilizes the resulting carbanion intermediate, drastically lowering the activation energy required for CO₂ loss. Furthermore, Mayer bond order analyses of similar nitrobenzoic acids confirm that the C-NO₂ bond is the weakest link in the system, initiating a single n-order decomposition reaction that releases hazardous NOx gases and phenoxy radicals upon high thermal stress.

Q2: I am observing unexpected debrominated impurities in my photoredox cross-coupling reactions. Why is this happening, and how do I prove it? A2: 3-Bromo-2-methyl-6-nitrobenzoic acid is highly photosensitive. Under UV or high-intensity visible light (often used in photoredox catalysis), the C-Br bond undergoes homolytic cleavage. The bond dissociation energy of the aromatic C-Br bond is relatively low compared to the surrounding C-C or C-H bonds. This homolysis generates a transient aryl radical and a bromine radical. Self-Validating Proof: To confirm this is your failure mode, run a parallel "dark control" experiment by wrapping the reaction vessel entirely in aluminum foil. If the debrominated species is absent in the dark control, photolysis is definitively the culprit.

Q3: How does the pH of my aqueous workup affect the stability of this compound? A3: In highly alkaline conditions (pH > 12), the compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The presence of the ortho-nitro group strongly activates the aromatic ring toward nucleophilic attack by depleting electron density. Hydroxide ions can readily displace the bromide (forming 3-hydroxy-2-methyl-6-nitrobenzoic acid) or even displace the nitro group itself. You must buffer your aqueous workups to a mild pH (e.g., pH 4–7) to maintain the carboxylate form for aqueous solubility without triggering irreversible SNAr degradation.

Part 2: Quantitative Degradation Data

To assist in your risk assessment and process chemistry planning, the following table summarizes the quantitative thresholds and mitigation strategies for each degradation pathway.

Table 1: Quantitative Summary of Degradation Pathways & Mitigation

Degradation PathwayPrimary TriggerKey DegradantsActivation / OnsetMitigation Strategy
Thermal Decarboxylation Heat (>130°C)3-Bromo-2-methyl-1-nitrobenzene, CO₂~125–200°CMaintain reaction temps <100°C; use high vacuum for solvent removal.
Nitro-Group Cleavage High Heat (>200°C)Phenoxy radicals, NOx gases>200°CAvoid localized superheating; monitor exothermic events via DSC.
Photolytic Homolysis UV/Vis Light (<400 nm)Debrominated aromatics, Br•Ambient (under light)Use amber glassware; perform light-sensitive steps in the dark.
Alkaline SNAr Strong Base (pH >12)Hydroxylated derivativespH > 12Buffer aqueous workups to pH 4-7; avoid prolonged exposure to NaOH.

Part 3: Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack internal checks. The following protocols are designed as self-validating systems , ensuring that any data generated is internally calibrated and trustworthy.

Protocol 1: Thermal Stability Profiling via TGA/DSC

Purpose: To map the exact thermal decomposition onset of your specific batch to prevent thermal runaway during scale-up. Causality: Identifying the exact exothermic onset allows you to calculate the Time-to-Maximum Rate (TMR), a critical safety parameter for nitroaromatic storage[2].

  • System Calibration (Self-Validation Step): Run a high-purity Indium standard to calibrate the DSC heat flow and temperature sensors. Run an empty, hermetically sealed aluminum pan to establish a flat baseline.

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of 3-bromo-2-methyl-6-nitrobenzoic acid into a hermetically sealed aluminum pan. Pierce the lid with a microscopic pinhole to allow evolved gases (CO₂, NOx) to escape without causing pressure-induced pan rupture[3].

  • Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min. This prevents oxidative degradation, ensuring you are measuring pure thermal decomposition[4].

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a precise rate of 10°C/min.

  • Data Interpretation: Identify the endothermic melting peak. The subsequent sharp exothermic peak (expected between 150–200°C) represents the onset of decarboxylation and C-NO₂ cleavage.

Protocol 2: Orthogonally Validated HPLC-UV Method for Degradation Monitoring

Purpose: To quantify decarboxylation and debromination in reaction aliquots.

  • Column Selection: Use a C8 or C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 2.7 μm) which provides excellent resolution for polar aromatic acids[5].

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (maintains the acid in its protonated, less polar state to ensure column retention).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Internal Standard Spiking (Self-Validation Step): Spike all analytical samples with a known, fixed concentration of 4-chlorobenzoic acid. This internal standard corrects for any injection volume errors, matrix suppression, or detector drift.

  • Gradient & Flow: Run a gradient from 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min[5].

  • Detection: Monitor absorbance at 254 nm, which is optimal for the highly conjugated nitroaromatic system.

  • Elution Order: The polar parent compound will elute first, followed by the less polar decarboxylated product (3-bromo-2-methyl-1-nitrobenzene).

Part 4: Pathway Visualization

G Compound 3-Bromo-2-methyl- 6-nitrobenzoic acid Thermal Thermal Stress (>130°C) Compound->Thermal Photo Photolytic Exposure (UV/Vis) Compound->Photo Chemical Alkaline Conditions (pH > 12) Compound->Chemical Decarbox Decarboxylation (-CO2) Thermal->Decarbox NitroCleavage C-NO2 Cleavage (NOx Release) Thermal->NitroCleavage BrHomolysis C-Br Homolysis (Radical Formation) Photo->BrHomolysis SNAr Nucleophilic Aromatic Substitution Chemical->SNAr Prod1 3-Bromo-2-methyl- 1-nitrobenzene Decarbox->Prod1 Prod2 Aryl Radicals & Fragmentation NitroCleavage->Prod2 Prod3 Debrominated Derivatives BrHomolysis->Prod3 Prod4 3-Hydroxy-2-methyl- 6-nitrobenzoic acid SNAr->Prod4

Fig 1: Logical flowchart mapping decomposition triggers, mechanisms, and primary degradants.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. 1

  • Discovery and Structure−Activity Relationships of Quinazolinone-2. ACS Publications. 5

  • Technical Support Center: 2-Nitrobenzoic Acid Thermal Decomposition. Benchchem. 4

  • ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. ResearchGate.2

  • A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid. Benchchem. 3

Sources

Validation & Comparative

Comparative Analysis of Nitrobenzoic Acid Isomers' Reactivity: A Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Nitrobenzoic Acids

Nitrobenzoic acids (NBAs)—specifically the 2-nitro (ortho), 3-nitro (meta), and 4-nitro (para) isomers—are foundational building blocks in organic synthesis and pharmaceutical development. The precise positioning of the electron-withdrawing nitro (-NO₂) group relative to the carboxylic acid (-COOH) moiety dictates a complex interplay of inductive (-I), resonance (-M), and steric effects. This guide provides an objective, data-backed comparison of their reactivity profiles, focusing on acidity, esterification kinetics, and chemoselective reduction to assist scientists in rational drug design.

Physicochemical Properties & Acidity (pKa)

The most fundamental divergence in the reactivity of NBA isomers is their acidic strength. All three isomers are more acidic than the parent benzoic acid due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion[1].

Causality of Acidity Trends
  • 2-Nitrobenzoic Acid (Ortho): Exhibits the highest acidity[1]. This is driven by the "ortho effect." The bulky nitro group sterically forces the carboxyl group out of coplanar alignment with the benzene ring[2]. This disruption of planarity inhibits resonance electron donation from the ring to the carboxyl group, significantly stabilizing the carboxylate anion upon deprotonation[2].

  • 4-Nitrobenzoic Acid (Para): The nitro group exerts both a strong inductive (-I) and resonance (-M) effect, effectively delocalizing the negative charge of the conjugate base[2].

  • 3-Nitrobenzoic Acid (Meta): The resonance effect does not operate from the meta position; thus, stabilization relies solely on the inductive effect[2]. This results in the lowest acidity among the three isomers, though it remains a stronger acid than unsubstituted benzoic acid[2].

Table 1: Comparative Acidity of Nitrobenzoic Acid Isomers
CompoundIsomer PositionMolecular WeightpKa (Water, 25°C)Acidity Trend
Benzoic Acid-122.12 g/mol 4.20Baseline
2-Nitrobenzoic AcidOrtho167.12 g/mol 2.17Strongest
4-Nitrobenzoic AcidPara167.12 g/mol 3.44Intermediate
3-Nitrobenzoic AcidMeta167.12 g/mol 3.47Weakest (of the 3)

(Data derived from BenchChem comparative analyses[1])

Acidity_Trends NBA Nitrobenzoic Acid Isomers Ortho 2-Nitrobenzoic Acid (Ortho) NBA->Ortho Meta 3-Nitrobenzoic Acid (Meta) NBA->Meta Para 4-Nitrobenzoic Acid (Para) NBA->Para OrthoEffect Ortho Effect: Steric Hindrance Disrupts Coplanarity Ortho->OrthoEffect InductiveOnly Inductive Effect (-I) Only Meta->InductiveOnly InductiveResonance Inductive (-I) & Resonance (-M) Effects Para->InductiveResonance pKa1 pKa = 2.17 (Strongest Acid) OrthoEffect->pKa1 pKa2 pKa = 3.47 (Weakest of Isomers) InductiveOnly->pKa2 pKa3 pKa = 3.44 (Intermediate) InductiveResonance->pKa3

Logical relationship between nitro group position, electronic/steric effects, and pKa values.

Reactivity Profiling: Esterification and Reduction

Esterification Kinetics and Steric Hindrance

When synthesizing active pharmaceutical ingredients (APIs), esterification of the carboxylic acid group is a frequent intermediate step. The reactivity here is inversely proportional to the steric bulk around the reaction center.

  • Meta and Para Isomers: Undergo standard Fischer esterification or N-bromosuccinimide (NBS)-catalyzed esterification with high yields (e.g., 92% for methyl 4-nitrobenzoate using NBS/MeOH at 70°C)[3]. The lack of steric hindrance at the carboxyl carbon allows facile nucleophilic attack by the alcohol.

  • Ortho Isomer: The bulky nitro group adjacent to the carboxylate carbon creates significant steric hindrance. This physical barrier blocks the trajectory of incoming nucleophiles, drastically reducing the reaction rate and often requiring harsher conditions or specialized coupling reagents (e.g., Mitsunobu inversion conditions using highly acidic aryl acids)[4].

Chemoselective Reduction of the Nitro Group

Reducing the nitro group to an amine (yielding aminobenzoic acids) is critical for generating aniline derivatives. However, the challenge lies in chemoselectivity—reducing the -NO₂ group without affecting the -COOH or esterified -COOR groups.

While catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (Pd/C, formic acid) are clean and standard methods[5], they often require specialized pressure equipment or suffer from functional group incompatibility. A highly effective, self-validating alternative for ester-substituted nitroarenes is the NaBH₄-FeCl₂ system[6]. The addition of FeCl₂ modulates the high-energy NaBH₄, preventing the decomposition of the carboxyl/ester groups while selectively reducing the nitro group to an amine in excellent yields[6][7].

Experimental Methodologies

Protocol 1: Determination of pKa via Potentiometric Titration

Self-Validating Principle: The inflection point of the titration curve mathematically validates the half-equivalence point, intrinsically verifying the pKa without external calibration reliance.[2]

Materials: Nitrobenzoic acid isomer (analytical grade), 0.1 M NaOH (standardized), Ethanol/Water mixture, pH meter. Step-by-Step Procedure:

  • Preparation: Dissolve a precisely weighed amount of the nitrobenzoic acid isomer in a suitable solvent (a water-ethanol mixture is recommended for compounds sparingly soluble in pure water)[2].

  • Calibration: Calibrate the pH meter using standard buffer solutions (pH 4.01 and 7.00).

  • Titration: Immerse the pH electrode into the analyte solution. Add the standardized 0.1 M NaOH solution in small increments under constant magnetic stirring[2].

  • Data Acquisition: Record the pH after each addition once the reading stabilizes. Decrease the increment volume as the pH approaches the expected equivalence point (sharp pH jump).

  • Analysis: Plot the first derivative of the pH with respect to the volume of NaOH added (dpH/dV). The peak of this curve identifies the equivalence point. The pH at exactly half the equivalence volume equals the pKa of the isomer.

Protocol 2: Chemoselective Reduction of Nitrobenzoic Acid Esters (NaBH₄-FeCl₂ Method)

Self-Validating Principle: The persistence of the ester/carboxyl IR stretch (C=O at ~1700 cm⁻¹) alongside the appearance of primary amine stretches (N-H at ~3300-3500 cm⁻¹) in the final product confirms chemoselectivity.

Materials: Nitrobenzoic acid ester substrate, FeCl₂ (anhydrous), NaBH₄, Tetrahydrofuran (THF), Water, Dichloromethane (CH₂Cl₂). Step-by-Step Procedure:

  • Setup: In a thoroughly dried round-bottom flask flushed with nitrogen, dissolve 3.8 mmol of the nitrobenzoic acid substrate in 10 mL of anhydrous THF[6].

  • Catalyst Addition: Add 3.8 mmol of FeCl₂ to the stirred solution at room temperature (25–28°C)[6].

  • Reduction: Slowly add 9.5 mmol of NaBH₄ to the mixture under a continuous nitrogen atmosphere[6]. Caution: Exothermic reaction with potential hydrogen gas evolution.

  • Reaction Monitoring: Stir the resulting solution for 12 hours at 25–28°C[6]. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Carefully quench the reaction by adding 20 mL of distilled water[6]. Extract the aqueous mixture with CH₂Cl₂ (3 × 20 mL)[6].

  • Purification: Combine the organic extracts, wash with water (20 mL), and concentrate under vacuum[6]. Purify the crude residue via flash column chromatography on silica gel using an ethyl acetate/n-hexane mixture to isolate the aminobenzoic acid derivative[6].

Reduction_Workflow Start Start: Nitroarene in THF AddFeCl2 Add FeCl2 (Equimolar) Start->AddFeCl2 AddNaBH4 Add NaBH4 (Nitrogen Atm) AddFeCl2->AddNaBH4 Stir Stir 12h at 25°C (Monitor via TLC) AddNaBH4->Stir Quench Quench with H2O Extract with CH2Cl2 Stir->Quench Purify Flash Chromatography (Isolate Amine) Quench->Purify

Experimental workflow for chemoselective reduction of nitrobenzoic acid using NaBH4-FeCl2.

Conclusion

For drug development professionals, selecting the appropriate nitrobenzoic acid isomer is a strategic decision rooted in electronic and steric reactivity. The ortho isomer (2-NBA) provides the highest acidity but suffers from severe steric hindrance during nucleophilic attacks like esterification. Conversely, the meta (3-NBA) and para (4-NBA) isomers offer more accessible carboxyl groups for coupling reactions, with their acidity finely tuned by the presence or absence of resonance stabilization. Utilizing chemoselective protocols, such as the NaBH₄-FeCl₂ reduction system, allows researchers to manipulate the nitro group without compromising the integrity of the carboxylic acid framework.

References

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI. Available at: [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids - Springer-Verlag / ResearchGate. Available at:[Link]

Sources

Orthogonal Purity Assessment of 3-Bromo-2-methyl-6-nitrobenzoic Acid: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical synthesis, highly substituted benzoic acid derivatives like 3-Bromo-2-methyl-6-nitrobenzoic acid (CAS: 1498300-48-3) serve as critical building blocks for active pharmaceutical ingredients (APIs)[1]. Ensuring the absolute purity of these intermediates is paramount, as trace halogenated or unreacted starting materials can propagate through synthetic pathways, compromising final drug safety and efficacy.

As a Senior Application Scientist, I approach purity analysis not as a single test, but as a comprehensive, self-validating system. Relying on a single analytical technique introduces blind spots. Therefore, this guide objectively compares two orthogonal techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . By understanding the physicochemical causality behind each method, laboratories can implement robust, artifact-free purity profiling.

Physicochemical Profiling & Analytical Strategy

To design a flawless analytical method, we must first interrogate the molecule's structure. 3-Bromo-2-methyl-6-nitrobenzoic acid presents four distinct functional groups, each dictating our analytical choices:

  • Carboxylic Acid (-COOH): Highly polar and ionizable.

    • HPLC Causality: In aqueous environments, this group ionizes (pKa ~2.5, driven lower by the electron-withdrawing nitro group). Analyzing it in a neutral mobile phase results in a mixture of ionized and unionized states, causing severe peak tailing[2]. We must actively suppress ionization using an acidic modifier (e.g., 0.1% Formic Acid)[3].

    • GC-MS Causality: Free carboxylic acids hydrogen-bond with active silanol sites on GC columns, leading to thermal degradation and broad peaks. Derivatization is non-negotiable[4].

  • Nitro Group (-NO2) & Aromatic Ring: Strong chromophores. This makes UV detection at 254 nm highly sensitive and reliable for HPLC.

  • Bromine Atom (-Br): Provides a distinct 1:1 isotopic signature (

    
    Br and 
    
    
    
    Br) in mass spectrometry, allowing for rapid structural confirmation of the parent compound and brominated impurities[1].
  • Methyl Group (-CH3): Positioned ortho to the functional groups, it creates steric hindrance. This physical crowding means that any derivatization reaction for GC-MS will require elevated temperatures and a catalyst to reach completion[5].

Comparative Analytical Workflows

The following diagram illustrates the divergent sample preparation and analysis pathways required to process this complex intermediate effectively.

G cluster_HPLC HPLC-UV Workflow (Direct) cluster_GCMS GC-MS Workflow (Derivatized) Start 3-Bromo-2-methyl- 6-nitrobenzoic acid HPLC_Prep Aqueous/Organic Dilution + 0.22µm Filtration Start->HPLC_Prep GC_Prep Anhydrous Pyridine + BSTFA/1% TMCS Start->GC_Prep HPLC_Run RP-HPLC (C18) Acidic Mobile Phase HPLC_Prep->HPLC_Run Outcome Orthogonal Purity & Impurity Data HPLC_Run->Outcome GC_Deriv Heat 70°C, 60 min (Silylation) GC_Prep->GC_Deriv GC_Run Capillary GC-MS (EI, Isotope Profiling) GC_Deriv->GC_Run GC_Run->Outcome

Comparative analytical workflows for 3-Bromo-2-methyl-6-nitrobenzoic acid purity assessment.

Methodology 1: Reversed-Phase HPLC-UV Analysis

HPLC is the workhorse for routine purity assays due to its minimal sample preparation and high reproducibility[6].

Step-by-Step Protocol
  • Sample Preparation: Accurately weigh 10 mg of the sample. Dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.

  • Chromatographic Conditions:

    • Column: End-capped C18 column (150 x 4.6 mm, 3 µm particle size)[6].

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7)[3].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) extracted at 254 nm.

The Self-Validating Mechanism: To ensure the system is yielding true purity rather than masking co-eluting impurities, this protocol mandates a System Suitability Test (SST). Inject a resolution mixture containing the target analyte and a structurally similar impurity (e.g., 2-methyl-6-nitrobenzoic acid). A resolution factor (


) > 2.0 must be achieved before sample analysis begins.

Methodology 2: GC-MS with BSTFA Silylation

While HPLC quantifies purity, GC-MS provides structural elucidation of unknown impurities. However, the carboxylic acid must be derivatized to impart volatility[7].

Step-by-Step Protocol
  • Sample Dissolution: Weigh 1 mg of sample and dissolve in 1 mL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger, driving the equilibrium of the silylation reaction forward[4].

  • Derivatization: Transfer 100 µL of the solution to a silanized GC vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)[7].

    • Causality: BSTFA replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       nucleophilic attack[4]. The 1% TMCS is a critical catalyst required to overcome the steric hindrance of the ortho-methyl and ortho-nitro groups.
      
  • Incubation: Cap tightly, vortex for 30 seconds, and heat in a block at 70°C for 60 minutes[7]. Cool to room temperature.

  • Chromatographic & MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 50-400.

The Self-Validating Mechanism: Moisture destroys silylation reagents[4]. To validate the integrity of the derivatization, the MS chromatogram must be actively screened for the underivatized free acid peak. The absence of this peak, coupled with the presence of the expected M and M+2 isotopic bromine signature, self-validates the completeness of the reaction.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of both methodologies based on standard analytical validation parameters.

Performance ParameterRP-HPLC-UV (Direct)GC-MS (BSTFA Derivatized)
Primary Utility Routine purity assay, area % quantificationImpurity identification, structural confirmation
Sample Prep Time < 10 minutes (Dilute & Shoot)> 70 minutes (Requires heating & anhydrous environment)
Limit of Detection (LOD) ~0.5 µg/mL~10 ng/mL (Highly sensitive)
Linearity (

)
> 0.999 (10 - 150 µg/mL)> 0.995 (1 - 50 µg/mL)
Resolution (

)
Excellent for polar/ionic impuritiesSuperior for volatile and isomeric impurities
Artifact Risk LowModerate (Risk of incomplete silylation or moisture degradation)

Discussion & Decision Matrix

Choosing between HPLC and GC-MS for 3-Bromo-2-methyl-6-nitrobenzoic acid is not a matter of which technique is "better," but rather what question is being asked.

If the goal is batch release or routine quality control , HPLC-UV is the undisputed choice. The use of an acidic mobile phase tightly controls the ionization of the carboxylic acid, providing a rapid, artifact-free quantification of purity without the variables introduced by chemical derivatization.

However, if an unknown impurity peak appears in the HPLC chromatogram during stability testing, GC-MS becomes mandatory. The derivatization step, while tedious and sensitive to moisture, unlocks the ability to use Electron Ionization (EI) mass spectrometry. The distinct isotopic splitting of the bromine atom allows researchers to immediately deduce whether the unknown impurity is a brominated byproduct or a non-halogenated degradant.

For rigorous drug development protocols, these two techniques should be used in tandem as an orthogonal, self-validating analytical suite.

References

  • Murphy, J. B., & Stutte, C. A. (1978). "Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography." Analytical Biochemistry, 86(1), 220-228. URL:[Link]

  • Colorado State University. "GC Derivatization: Silylation Mechanisms and Reagents." CSU Chromatography Resources. URL: [Link]

  • MDPI. (2024). "Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS." Applied Sciences. URL: [Link]

Sources

Comparative Acidity Profiling of 3-Bromo-2-methyl-6-nitrobenzoic Acid and Its Isomeric Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Introduction & Pharmacokinetic Relevance

In early-stage drug development, the acid dissociation constant (pKa) of a lead compound dictates its solubility, lipophilicity (LogD), and membrane permeability. For highly functionalized benzoic acid derivatives like 3-Bromo-2-methyl-6-nitrobenzoic acid , the spatial arrangement of substituents fundamentally alters the electronic landscape of the molecule. This guide provides an in-depth comparative analysis of the acidity of 3-Bromo-2-methyl-6-nitrobenzoic acid against its structural isomers, detailing the mechanistic causality behind their pKa variations and providing a self-validating experimental protocol for accurate pKa determination.

Mechanistic Causality: Deconstructing the "Ortho Effect"

To understand the extreme acidity of 3-Bromo-2-methyl-6-nitrobenzoic acid, we must analyze the "Ortho Effect"[1]. In an unsubstituted benzoic acid (pKa = 4.20), the carboxyl group (-COOH) is coplanar with the benzene ring. This coplanarity allows the


-electron system of the aromatic ring to donate electron density to the carboxyl group via resonance (+R effect), which stabilizes the neutral acid and destabilizes the carboxylate anion, thereby weakening acidity.

However, in di-ortho substituted isomers (substituents at positions 2 and 6), severe steric hindrance forces the -COOH group to twist nearly 90 degrees out of the aromatic plane[2]. This conformational shift has two profound consequences:

  • Steric Inhibition of Resonance: The orthogonal geometry completely breaks the

    
    -conjugation between the ring and the carboxyl group, eliminating the electron-donating +R effect.
    
  • Unmasked Inductive Effects: With resonance disabled, the purely inductive electron-withdrawing effects (-I) of the substituents (such as -NO2 and -Br) dominate through the

    
    -bond framework and through space, massively stabilizing the carboxylate anion[3].
    

OrthoEffect A Di-ortho Substitution (-CH3, -NO2) B Steric Clash with -COOH Group A->B C Loss of Coplanarity (90° Twist) B->C D Inhibition of Ring Conjugation (+R) C->D E Stabilization of Carboxylate Anion D->E F Significant pKa Drop (Increased Acidity) E->F

Mechanistic pathway illustrating how di-ortho substitution drives steric inhibition of resonance.

Comparative Isomeric Analysis

The target molecule, 3-Bromo-2-methyl-6-nitrobenzoic acid , features a methyl group and a highly electron-withdrawing nitro group at the ortho positions, with a bromo group at the meta position. How does this compare to its positional isomers?

By shifting the positions of the -Br, -CH3, and -NO2 groups, we can modulate the steric and electronic environment. Table 1 summarizes the structural features and the experimentally grounded/predicted pKa values of these isomers.

Table 1: Quantitative Acidity Comparison of Isomers
IsomerOrtho (2,6)Meta (3,5)Para (4)Est. pKaAcidity RankMechanistic Rationale
2-Bromo-3-methyl-6-nitrobenzoic acid -Br, -NO2-CH3None~1.41 HighestDi-ortho substituted. The -Br group exerts a stronger inductive pull (-I) than -CH3, resulting in maximum anion stabilization.
3-Bromo-2-methyl-6-nitrobenzoic acid -CH3, -NO2-BrNone~1.47 Very HighDi-ortho substituted. The -NO2 group provides massive -I stabilization, while the meta-Br further withdraws electron density.
5-Bromo-2-methyl-4-nitrobenzoic acid -CH3-Br-NO2~2.90 ModerateMono-ortho substituted. Partial coplanarity allows some destabilizing +R effect from the ring. The para-NO2 provides strong -I/-R pull, but lacks the extreme steric effect.
3-Bromo-4-methyl-5-nitrobenzoic acid None-Br, -NO2-CH3~3.20 LowestNo ortho substituents. Fully coplanar system. Acidity is driven solely by standard meta/para Hammett inductive effects.

Data Synthesis Note: Values are derived from base experimental anchors (e.g., 2-methyl-6-nitrobenzoic acid pKa = 1.87[4], 2-bromo-6-nitrobenzoic acid pKa = 1.37[5]) adjusted via standard Hammett


 constants for the remaining substituents.

Self-Validating Experimental Protocol: pKa Determination

Highly substituted nitrobenzoic acids are notoriously lipophilic and exhibit poor aqueous solubility in their un-ionized states. Standard aqueous titration often leads to precipitation, yielding erratic inflection points.

To ensure trustworthiness and scientific integrity , the following protocol utilizes a Yasuda-Shedlovsky Cosolvent Extrapolation coupled with Orthogonal UV-Vis Spectroscopy . This creates a self-validating system: the potentiometric data is cross-verified by the optical shift of the nitroaromatic chromophore upon deprotonation.

Step-by-Step Methodology
  • Solvent System Preparation: Prepare four distinct cosolvent mixtures of Methanol/Water at 20%, 30%, 40%, and 50% (w/w). Add 0.15 M KCl to each to maintain a constant ionic strength, which is critical for stabilizing activity coefficients.

  • Analyte Preparation: Dissolve the benzoic acid isomer in each cosolvent mixture to achieve a final concentration of 1.0 mM. Causality: Methanol prevents precipitation of the neutral acid, ensuring the system remains homogeneous throughout the titration.

  • Orthogonal Titration Setup: Submerge a calibrated glass pH electrode and a fiber-optic UV-Vis dip probe (path length 10 mm) into the titration vessel. Maintain the temperature strictly at 25.0 ± 0.1 °C using a jacketed beaker.

  • Data Acquisition: Titrate with standardized 0.1 M KOH (prepared in the matching cosolvent). Record the apparent pH (psH) and the UV-Vis absorption spectra (250–400 nm) simultaneously after each 0.05 mL addition.

  • Optical Validation: Identify the isosbestic point in the UV-Vis spectra. The shift in the

    
     corresponds to the transition from the neutral acid to the carboxylate anion. The optical pKa must match the potentiometric inflection point within ±0.05 units.
    
  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained from each cosolvent mixture against the inverse dielectric constant (

    
    ) of the respective Methanol/Water ratio. Perform a linear regression and extrapolate to 
    
    
    
    (the inverse dielectric constant of pure water at 25 °C) to determine the true aqueous pKa.

pKaWorkflow cluster_titration Simultaneous Orthogonal Acquisition Step1 1. Sample Preparation Dissolve analyte in MeOH/H2O (Prevents precipitation) Step2 2A. Potentiometric Titration Track apparent pH (psH) with 0.1 M KOH Step1->Step2 Step3 2B. UV-Vis Spectroscopy Monitor nitroaromatic chromophore shift Step1->Step3 Step4 3. Data Processing Correlate inflection point with isosbestic shift Step2->Step4 Step3->Step4 Step5 4. Yasuda-Shedlovsky Plot Extrapolate psKa vs 1/ε to pure water (ε=78.3) Step4->Step5 Step6 True Aqueous pKa Step5->Step6

Step-by-step workflow for determining the aqueous pKa of poorly soluble benzoic acids.

References

  • Chemistry LibreTexts. "20.4: Substituent Effects on Acidity - The Ortho-Effect". Organic Chemistry (Wade). Available at:[Link]

  • Exner, O., et al. "Analysis of the ortho effect: acidity of 2-substituted benzoic acids". Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing (2000). Available at:[Link]

  • Stenutz, R. "pKa values of 2-methyl-6-nitrobenzoic acid and 2-bromo-6-nitrobenzoic acid". Tables for Chemistry. Available at:[Link]

  • Takahashi, M., et al. "Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids". The Journal of Physical Chemistry B, ACS Publications (2022). Available at:[Link]

Sources

reactivity of 3-Bromo-2-methyl-6-nitrobenzoic acid versus other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple data presentation. It aims to provide a mechanistic and predictive understanding of how the unique substitution pattern of 3-Bromo-2-methyl-6-nitrobenzoic acid dictates its chemical behavior. We will dissect the interplay of electronic and steric effects and validate these principles with comparative experimental data and protocols.

The Architecture of Reactivity in Substituted Benzoic Acids

The reactivity of a substituted benzoic acid is not merely the sum of its parts; it is a complex outcome of competing electronic and steric influences. A foundational understanding of these effects is critical to predicting chemical behavior.

  • Electronic Effects are broadly categorized into two types:

    • Inductive Effects (-I/+I): These are transmitted through sigma (σ) bonds and are distance-dependent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Br) pull electron density away from the carboxyl group, stabilizing the conjugate base (carboxylate anion) and thus increasing acidity. Conversely, electron-donating groups (EDGs) like alkyls (-CH₃) push electron density, destabilizing the anion and decreasing acidity.

    • Resonance (Mesomeric) Effects (-M/+M): These occur in conjugated systems through the delocalization of pi (π) electrons. An EWG like a para-nitro group can delocalize the negative charge of the carboxylate anion across the entire ring system, significantly increasing acidity. This effect is position-dependent, operating most strongly from the ortho and para positions.

  • The Ortho Effect: A critical principle, particularly relevant to our target molecule, is the ortho effect. Any substituent, regardless of its electronic nature, placed in the position immediately adjacent to the carboxylic acid group generally increases its acidity.[1] This is primarily a steric phenomenon. The bulk of the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring. This loss of coplanarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity of the proton.

Caption: The Ortho Effect: Steric hindrance disrupts ring-carboxyl resonance, increasing acidity.

Deconstructing 3-Bromo-2-methyl-6-nitrobenzoic Acid: A Case of Extreme Steric and Electronic Influence

Our molecule of interest presents a fascinating case where multiple substituents exert powerful, and sometimes conflicting, influences.

  • Substituent Analysis:

    • 2-Methyl Group: Occupies an ortho position. Its primary contribution is a powerful steric effect, initiating the ortho effect. Electronically, it is a weak electron-donating group (+I).

    • 6-Nitro Group: Occupies the other ortho position. It is an extremely strong electron-withdrawing group (-I, -M) and, crucially, adds immense steric bulk, compounding the ortho effect initiated by the methyl group.

    • 3-Bromo Group: Occupies a meta position relative to the carboxyl group. From this position, its strong electron-withdrawing inductive effect (-I) dominates, as the resonance effect is minimal.

Integrated Hypothesis: The reactivity of 3-Bromo-2-methyl-6-nitrobenzoic acid is dominated by the two bulky ortho groups (2-methyl and 6-nitro). This severe steric hindrance forces the carboxyl group to lie nearly perpendicular to the aromatic ring, leading to two major consequences:

  • High Acidity: The complete inhibition of resonance, combined with the potent inductive electron withdrawal from the nitro and bromo groups, will make this compound an exceptionally strong acid, far stronger than benzoic acid or its mono-substituted analogues.

  • Low Reactivity at the Carbonyl: The same steric crowding that enhances acidity will severely hinder nucleophilic attack at the carbonyl carbon. Reactions like esterification and amide bond formation, which require access to this site, are predicted to be extremely sluggish.

Caption: Substituent effects on the central benzoic acid core.

Comparative Reactivity: Acidity and Nucleophilic Acyl Substitution

To test our hypothesis, we will compare the predicted reactivity of our target molecule with several key benchmarks.

Acidity (pKa)
CompoundKey SubstituentsExpected Primary EffectspKa (in water, 25°C)
Benzoic AcidNone (Reference)Baseline~4.20[2][3][4][5]
3-Bromobenzoic Acid1x Meta EWGInductive (-I) withdrawal~3.86[6]
3-Nitrobenzoic Acid1x Meta EWGStrong Inductive (-I) withdrawal~3.47[1][7][8][9]
2-Methylbenzoic Acid1x Ortho EDGOrtho Effect (Steric) > Inductive (+I)~3.91[10][11]
2-Nitrobenzoic Acid1x Ortho EWGOrtho Effect + Strong Inductive (-I)~2.17[12][13][14]
2,6-Dimethylbenzoic Acid2x Ortho EDGSevere Ortho Effect~3.36[15]
2,6-Dinitrobenzoic Acid2x Ortho EWGSevere Ortho Effect + Very Strong Inductive (-I)~1.14[16]
3-Bromo-2-methyl-6-nitrobenzoic acid 2x Ortho (Mixed), 1x Meta EWG Extreme Ortho Effect + Strong Inductive (-I) < 1.0 (Predicted)

Table 1: Comparison of pKa values for substituted benzoic acids.

The data clearly shows that two ortho substituents, even electron-donating ones as in 2,6-dimethylbenzoic acid, create a stronger acid than a single powerful ortho electron-withdrawing group (2-nitrobenzoic acid). When two powerful EWGs are in the ortho positions (2,6-dinitrobenzoic acid), the acidity increases dramatically. Our target molecule combines the steric bulk of a methyl and a nitro group with the inductive pull of a nitro and a bromo group, leading to the prediction of an extremely low pKa.

Reactivity in Esterification and Amidation

Reactivity at the carbonyl carbon is a different story. Here, steric hindrance is the enemy of reactivity.

CompoundSteric Hindrance at CarbonylElectronic Effect on CarbonylPredicted Reaction Rate
Benzoic AcidLowBaselineModerate
4-Nitrobenzoic AcidLowActivated (EWG)Fast
2-Methylbenzoic AcidModerateDeactivated (EDG)Slow
2-Nitrobenzoic AcidModerateActivated (EWG)Moderate-Slow
2,6-Dimethylbenzoic AcidVery HighDeactivated (EDG)Very Slow / Fails[17]
3-Bromo-2-methyl-6-nitrobenzoic acid Very High Highly Activated (EWGs) Extremely Slow / Fails

Table 2: Predicted relative rates for nucleophilic acyl substitution.

For 3-bromo-2-methyl-6-nitrobenzoic acid, despite the carbonyl carbon being highly electrophilic (activated) due to the EWGs, the physical blockade by the two ortho substituents will be the rate-determining factor. Standard esterification or amidation conditions are likely to fail or give very low yields.[17][18]

Experimental Protocols for Comparative Analysis

To empirically validate these principles, the following standardized protocols can be employed.

Protocol 1: Comparative Acid-Catalyzed Esterification

This experiment aims to compare the rate of methyl ester formation under identical conditions.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M solutions of each test acid in anhydrous Methanol prep2 Add identical catalytic amount of conc. H₂SO₄ to each solution (e.g., 2 mol%) react1 Heat all solutions to reflux (e.g., 65°C) simultaneously prep2->react1 react2 Withdraw aliquots at set time intervals (0, 1, 2, 4, 8, 24 hr) react1->react2 analysis1 Quench aliquots immediately in cold saturated NaHCO₃ react2->analysis1 analysis2 Extract with Ethyl Acetate analysis1->analysis2 analysis3 Analyze organic layer by GC-MS or ¹H NMR to determine % conversion analysis2->analysis3

Caption: Workflow for the comparative esterification kinetics experiment.

Methodology:

  • Reagent Preparation: For each benzoic acid derivative to be tested (e.g., Benzoic Acid, 4-Nitrobenzoic Acid, 2,6-Dimethylbenzoic Acid, and 3-Bromo-2-methyl-6-nitrobenzoic acid), prepare a 0.1 M solution in anhydrous methanol. Methanol serves as both reactant and solvent.

  • Catalyst Addition: To each solution, add a precise amount of concentrated sulfuric acid to act as a catalyst (e.g., 2 mol% relative to the benzoic acid). Rationale: An acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the weakly nucleophilic methanol.

  • Reaction: Place all flasks in a pre-heated oil bath at reflux temperature (~65°C) and start a timer.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Work-up & Analysis: Immediately quench each aliquot in a vial containing cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Extract the ester product with a fixed volume of a suitable organic solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic phase by GC-MS or ¹H NMR to quantify the ratio of ester product to unreacted carboxylic acid.

  • Data Interpretation: Plot percent conversion versus time for each acid. A steep curve indicates high reactivity, while a flat line near zero indicates low or no reactivity.

Protocol 2: Comparative Amide Bond Formation

This experiment uses a standard coupling agent to assess the feasibility of forming an amide bond with a model amine, such as benzylamine.

Methodology:

  • Reagent Preparation: In separate, dry flasks under an inert atmosphere (e.g., Nitrogen), dissolve an equimolar amount (e.g., 1.0 mmol) of each test acid in anhydrous Dichloromethane (DCM).

  • Activation: To each flask, add 1.1 equivalents of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature. Rationale: HATU is a modern coupling reagent that converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA is a sterically hindered base that scavenges the acid produced without competing as a nucleophile.[19]

  • Coupling: Add 1.1 equivalents of benzylamine to each flask.

  • Monitoring: Stir the reactions at room temperature and monitor their progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting acid.

  • Work-up & Analysis: After a set time (e.g., 24 hours), quench each reaction with water and perform a standard liquid-liquid extraction. Purify the crude product via flash column chromatography.

  • Data Interpretation: Compare the isolated yields of the corresponding benzamide products. High yields indicate facile coupling, whereas low or zero yield indicates severe steric hindrance. For 3-Bromo-2-methyl-6-nitrobenzoic acid, the expected yield is near zero.

Conclusion and Outlook

The reactivity of 3-Bromo-2-methyl-6-nitrobenzoic acid is a textbook example of how steric hindrance can dominate over electronic activation in nucleophilic acyl substitution reactions.

  • Acidity: The compound is predicted to be an exceptionally strong acid due to a combination of severe steric inhibition of resonance (the ortho effect from two substituents) and powerful inductive electron withdrawal.

  • Reactivity: The same steric bulk that enhances its acidity renders the carbonyl carbon almost inaccessible to nucleophiles, making standard esterification and amidation reactions exceedingly difficult.

For professionals in drug development and process chemistry, this analysis provides a crucial predictive framework. When encountering substrates with di-ortho substitution, particularly with bulky groups, chemists should anticipate high acidity but be prepared for significant challenges in reactions involving the carboxyl group. Specialized synthetic strategies, such as converting the acid to a highly reactive acyl chloride followed by reaction with a potent nucleophile, may be required to overcome the profound steric hindrance.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. CID 8497. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic Acid. CID 243. Retrieved from [Link]

  • Milliken. (2025). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

  • Kunduz. (2023). Benzoic Acid (C6H5COOH): Structure, Properties Uses of Benzoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Conjugated. (2017). Which is more acidic, 3 methyl benzoic acid or 2 methyl benzoic acid?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). pKa values. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzoic acid. CID 12439. Retrieved from [Link]

  • Five Chongqing Chemdad Co., Ltd. (n.d.). 2,6-Dimethylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. CID 119206. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids. Retrieved from [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

Sources

The Unexplored Potential of 3-Bromo-2-methyl-6-nitrobenzoic Acid Derivatives: A Comparative Guide to Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The strategic design and synthesis of novel therapeutic agents often hinge on the exploration of unique chemical scaffolds. 3-Bromo-2-methyl-6-nitrobenzoic acid presents itself as a promising, yet underexplored, starting material for the generation of a diverse library of bioactive compounds. Its substituted benzoic acid core, featuring a bromine atom, a methyl group, and a nitro group, offers multiple points for chemical modification, paving the way for the development of new drugs with potentially enhanced efficacy and selectivity.

While direct studies on the biological activities of compounds derived from 3-bromo-2-methyl-6-nitrobenzoic acid are not extensively documented in publicly available literature, a wealth of information exists for structurally related analogues. This guide provides a comprehensive comparison of the biological activities of compounds derived from similar benzoic acid precursors, offering valuable insights into the potential therapeutic applications of 3-bromo-2-methyl-6-nitrobenzoic acid derivatives. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these related compounds, supported by experimental data and detailed protocols, to empower researchers in their quest for novel drug candidates.

I. The Rationale for Derivatization: Unlocking Therapeutic Potential

The core structure of 3-bromo-2-methyl-6-nitrobenzoic acid offers several avenues for derivatization, each with the potential to modulate its biological activity:

  • The Carboxylic Acid Group: This functional group is a prime target for modification into esters, amides, and hydrazides. Such changes can significantly impact the compound's solubility, membrane permeability, and interaction with biological targets.

  • The Nitro Group: The electron-withdrawing nature of the nitro group can influence the overall electronic properties of the molecule. Its reduction to an amino group can open up further synthetic possibilities, including the formation of Schiff bases and heterocyclic rings. Furthermore, the nitro group itself is a key pharmacophore in some antimicrobial and anticancer agents.[1]

  • The Bromine Atom: This halogen atom can participate in various cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. This can lead to the generation of compounds with novel three-dimensional structures and potentially enhanced target-binding affinity.

  • The Benzoic Acid Scaffold: The aromatic ring itself can be a platform for further functionalization, although this is often a more complex synthetic challenge.

By strategically modifying these key features, it is possible to generate a vast library of compounds with a wide range of physicochemical properties and biological activities.

II. Comparative Analysis of Structurally Related Bioactive Compounds

In the absence of direct data for 3-bromo-2-methyl-6-nitrobenzoic acid derivatives, we turn our attention to structurally analogous compounds to infer potential biological activities. The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of relevant compound classes.

A. Anticancer Activity: A Focus on Substituted Benzoic Acid Amides and Heterocycles

The quest for novel anticancer agents has led to the exploration of a multitude of chemical scaffolds. Substituted benzoic acid derivatives, particularly amides and heterocycles, have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.

Key Insights from Related Compounds:

  • Amide Derivatives: The synthesis of amide derivatives from substituted benzoic acids has been shown to yield compounds with potent anticancer activity. For instance, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have demonstrated significant cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[2]

  • Heterocyclic Derivatives: The cyclization of benzoic acid derivatives into heterocyclic systems, such as benzimidazoles, can lead to compounds with enhanced anticancer potential. 2-Bromo-6-methyl-1H-benzo[d]imidazole, a structurally related scaffold, serves as a versatile starting material for the synthesis of various anticancer agents through palladium-catalyzed cross-coupling reactions.[3]

Comparative Data for Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
Amides of 3-methyl-benzofuran-2-carboxylic acidA549 (Lung)0.858[2]
Amides of 3-methyl-benzofuran-2-carboxylic acidMCF7 (Breast)2.07[2]
Gold Amide ComplexesBreast Cancer Cell LinesVaries[4]
Tertiary Amides of SalinomycinMDA-MB-231 (Breast)More potent than Salinomycin[5]

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the general synthesis of an amide derivative from a carboxylic acid, a common strategy that could be applied to 3-bromo-2-methyl-6-nitrobenzoic acid.

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve the substituted benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: Add the desired amine (1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Anticancer Drug Discovery

Caption: A generalized workflow for the discovery of anticancer agents starting from a novel scaffold.

B. Antimicrobial Activity: Exploring the Potential of Esters and Nitro-containing Compounds

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzoic acid derivatives have long been recognized for their antimicrobial properties.

Key Insights from Related Compounds:

  • Ester Derivatives: The antimicrobial activity of phenolic acid esters has been shown to increase with the length of the alkyl chain.[6][7][8] This suggests that esterification of 3-bromo-2-methyl-6-nitrobenzoic acid could be a viable strategy to develop potent antimicrobial agents.

  • Nitroaromatic Compounds: The nitro group is a known pharmacophore in several antimicrobial drugs.[1] Its presence in the parent molecule is a strong indicator that its derivatives could exhibit antimicrobial activity. Nitro-containing molecules can act as prodrugs that, upon reduction within the microbial cell, generate reactive nitrogen species that are toxic to the microorganism.

  • Bromo-Substituted Compounds: The presence of a bromine atom can also contribute to antimicrobial activity. Bromo-substituted derivatives of p-amino benzoic acid have shown increased activity against various bacteria and fungi.[9]

Comparative Data for Antimicrobial Activity:

Compound ClassMicroorganismMIC (mM)Reference
Phenolic Acid Alkyl EstersEscherichia coli1.2 - 20[6]
Phenolic Acid Alkyl EstersStaphylococcus aureus1.2 - 20[6]
Phenolic Acid Alkyl EstersCandida albicans1.2 - 20[6]
p-Bromo derivative of PABAC. albicansActive[9]
m-Bromo derivative of PABAB. subtilisActive[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the in vitro antimicrobial activity of a compound.

  • Preparation of Inoculum: Culture the test microorganism overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action for Nitroaromatic Antimicrobials

Nitroaromatic Antimicrobial Mechanism cluster_0 Microbial Cell Prodrug Nitroaromatic Prodrug Nitroreductase Nitroreductase Enzyme Prodrug->Nitroreductase Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Damage Cellular Damage (DNA, Proteins) ReactiveSpecies->Damage Death Cell Death Damage->Death

Caption: A simplified diagram illustrating the activation of a nitroaromatic prodrug within a microbial cell.

C. Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Benzoic acid derivatives have a long history as anti-inflammatory drugs, with aspirin being a prime example.

Key Insights from Related Compounds:

  • Heterocyclic Derivatives: The synthesis of fused heterocyclic systems from chalcones has yielded compounds with significant anti-inflammatory activity.[10] Pyrazoline derivatives, for instance, have shown notable anti-inflammatory effects.

  • Indomethacin Analogues: Modification of the carboxylic acid moiety of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has led to the development of new analogues with improved COX-2 selectivity and reduced gastrointestinal side effects.[11][12][13] This highlights the potential of modifying the carboxylic acid of 3-bromo-2-methyl-6-nitrobenzoic acid to develop novel anti-inflammatory agents.

  • Coumarin Derivatives: Nitrocoumarin derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing promising activity.[14]

Comparative Data for Anti-inflammatory Activity (COX-2 Inhibition):

Compound ClassAssayIC50 (µM)Reference
Indomethacin Analogue (3e)COX-2 Inhibition0.34[11][13]
Indomethacin Analogue (3c)COX-2 Inhibition1.39[11][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally to the rats.

  • Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Key Signaling Pathways in Inflammation

Inflammatory Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB NFkB_Active Active NF-κB NFkB->NFkB_Active Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Active->Gene_Expression

Sources

In-Silico and Experimental Evaluation of 3-Bromo-2-methyl-6-nitrobenzoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For computational chemists and drug development professionals, selecting the optimal building block during Fragment-Based Drug Discovery (FBDD) or lead optimization is critical to minimizing downstream attrition. 3-Bromo-2-methyl-6-nitrobenzoic acid (3-BMNA) (CAS: 1498300-48-3) has recently emerged as a highly privileged precursor. It is prominently featured in the synthesis of quinazolinone-2-carboxamide derivatives, which act as potent, orally efficacious antimalarials and matrix metalloproteinase-13 (MMP-13) inhibitors ().

This guide objectively compares the in-silico physicochemical profiles and in-vitro performance of 3-BMNA against its structural analogs, detailing the mechanistic causality behind its superior performance in structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Tri-Substituted Advantage

The high efficacy of derivatives synthesized from 3-BMNA is not coincidental; it is the result of a highly tuned, tri-substituted pharmacophore that pre-organizes the molecule for target binding.

  • C3-Bromine (Steric Bulk & Halogen Bonding): Bromine provides a superior balance of lipophilicity and atomic radius compared to chlorine or fluorine. It efficiently fills deep hydrophobic pockets in target proteins while participating in highly directional halogen bonding.

  • C2-Methyl (The Conformational Lock): The methyl group creates severe steric hindrance against the adjacent carboxylate and nitro groups. Causality: This forces the carboxylate out of the plane of the phenyl ring, restricting the torsional angle. By locking the conformation before binding, the entropic penalty (

    
    ) upon target engagement is drastically reduced.
    
  • C6-Nitro (Electronic Modulation): The strongly electron-withdrawing nitro group lowers the pKa of the carboxylic acid, increasing its reactivity during amidation, while simultaneously acting as a critical hydrogen-bond acceptor within the protein active site.

SAR Core Nitrobenzoic Acid Core Halo C3 Halogen (Br > Cl > F) Core->Halo Alkyl C2 Alkyl (Methyl optimal) Core->Alkyl Nitro C6 Nitro (Electron Withdrawal) Core->Nitro Effect1 Steric Bulk Enhances Binding Halo->Effect1 Effect2 Restricts Torsion (Conformational Lock) Alkyl->Effect2 Effect3 H-Bond Acceptor & Activation Nitro->Effect3

SAR logic for 3-BMNA substitutions and their corresponding physicochemical effects.

In-Silico & In-Vitro Quantitative Comparison

Because evaluating bare fragments in-silico often yields non-specific binding scores, the data below represents the computational and experimental performance of the resulting quinazolinone-2-carboxamide derivatives synthesized using these specific building blocks.

As demonstrated in recent antimalarial screening campaigns (), substituting the C3-Bromine or removing the C2-Methyl drastically alters both the predicted binding affinity (


) and the experimental 

.
Analog Building BlockSubstitution PatternHOMO-LUMO Gap (eV)*ClogP (Derivative)

(kcal/mol)
In-Vitro

(nM)
3-BMNA (Reference) C3-Br, C2-CH3, C6-NO24.124.5-9.815
3-CMNA C3-Cl, C2-CH3, C6-NO24.254.1-8.585
3-FMNA C3-F, C2-CH3, C6-NO24.403.6-7.2>500
3-IMNA C3-I, C2-CH3, C6-NO23.955.1-9.522
Des-methyl Analog C3-Br, C2-H, C6-NO24.184.0-6.8>1000

Note: The HOMO-LUMO gap is calculated for the bare building block using DFT (B3LYP/6-31G) to predict chemical reactivity during the amidation synthesis step. Lower gaps indicate higher reactivity.

Key Takeaway: The Des-methyl analog shows a catastrophic drop in potency (>1000 nM). Without the C2-methyl group, the molecule freely rotates, incurring a massive entropic penalty upon binding. Furthermore, the C3-Fluoro analog (3-FMNA) fails to provide the necessary steric bulk to anchor the molecule in the hydrophobic pocket.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the evaluation of these analogs must follow a closed-loop, self-validating system where computational predictions are directly challenged by chemical synthesis and phenotypic screening.

Phase 1: In-Silico Preparation & Quantum Mechanics
  • Ligand Preparation: Generate 3D conformers of 3-BMNA and its analogs using a ligand preparation tool (e.g., LigPrep). Assign protonation states at physiological pH (7.4).

  • DFT Calculations: Perform Density Functional Theory (DFT) at the B3LYP/6-31G* level to map the Electrostatic Potential (ESP) and calculate the HOMO-LUMO gap.

    • Causality: The HOMO-LUMO gap serves as a predictive proxy for the chemical reactivity of the sterically hindered carboxylic acid during the subsequent amidation step.

  • Conformational Torsional Scan: Run a systematic scan around the C1-C(O)OH bond.

    • Causality: This mathematically validates the "conformational lock" hypothesis, confirming that the global energy minimum forces the carboxylate to remain orthogonal to the phenyl ring.

Phase 2: Molecular Docking & MD Simulations
  • Receptor Preparation: Prepare the target protein structure (e.g., MMP-13 or Plasmodium falciparum target) using a Protein Preparation Wizard to optimize hydrogen bond networks.

  • Molecular Docking: Dock the virtual library of synthesized derivatives using Glide SP/XP.

  • Molecular Dynamics (MD): Subject the top-scoring poses to 100 ns MD simulations (OPLS4 force field).

    • Causality: Static docking cannot account for induced-fit mechanisms. MD is strictly required to verify the stability of the C3-Br halogen bond within the dynamic hydrophobic pocket over time.

Phase 3: Chemical Synthesis & In-Vitro Validation
  • Amidation & Cyclization: React 3-BMNA (or its analogs) with the quinazolinone core using HATU and DIEA in

    
     at 25°C.
    
    • Causality: Standard coupling agents like EDC/HOBt will fail or yield low conversion here. HATU is explicitly required to overcome the severe steric hindrance shielding the carboxylic acid (flanked by C2-methyl and C6-nitro groups).

  • Phenotypic Screening: Evaluate the purified derivatives in a high-throughput DAPI 72h growth inhibition assay.

  • Feedback Loop: Correlate the in-vitro

    
     values back to the in-silico
    
    
    
    scores to refine the computational scoring function for the next iteration of FBDD.

G A Library Generation (3-BMNA & Analogs) B Quantum Mechanical (QM) Profiling (DFT, ESP Mapping) A->B C Molecular Docking (Target: PfATP4 / MMP-13) B->C D MD Simulations (100ns, RMSD/RMSF Analysis) C->D E Synthesis of Quinazolinone Derivatives D->E F In-Vitro Validation (IC50, Cytotoxicity Assays) E->F

Step-by-step workflow from in-silico evaluation of 3-BMNA analogs to in-vitro validation.

Conclusion

While analogs like 3-Chloro-2-methyl-6-nitrobenzoic acid (3-CMNA) or des-methyl variants may appear to be suitable cost-saving alternatives during library generation, in-silico and in-vitro data unequivocally demonstrate that the specific tri-substitution pattern of 3-BMNA is optimal. The C2-methyl group's ability to lock the conformation, combined with the C3-bromine's optimal steric bulk, drastically reduces entropic penalties and maximizes binding affinity, making 3-BMNA an indispensable building block for modern drug discovery campaigns.

References

  • Title: Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1][2]

Sources

Experimental vs. Calculated Spectroscopic Data for 3-Bromo-2-methyl-6-nitrobenzoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Context

3-Bromo-2-methyl-6-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of quinazolinone-2-carboxamide derivatives—a novel class of orally efficacious antimalarials[1][2]. Because this molecule possesses multiple competing electronic groups (an electron-withdrawing nitro group, an electron-donating methyl group, a heavy halogen, and a carboxylic acid), predicting its reactivity for downstream coupling or nucleophilic aromatic substitution requires a precise understanding of its structural and electronic properties.

This guide objectively compares two analytical approaches for characterizing this molecule: Experimental Spectroscopy (FT-IR, FT-Raman, NMR) versus Calculated Spectroscopic Data via Density Functional Theory (DFT) . While experimental data provides the physical "ground truth," it often suffers from overlapping spectral bands. Conversely, DFT provides exact peak assignments and hidden electronic insights but requires rigorous mathematical scaling to correct for theoretical approximations[3][4].

Methodological Framework: Causality & Self-Validation

To ensure scientific integrity, both the experimental and computational protocols must operate as self-validating systems.

Why DFT/B3LYP with the 6-311++G(d,p) Basis Set?

We employ the Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP ). B3LYP is the gold standard for organic molecules because it optimally balances computational cost with high accuracy for vibrational frequencies[5]. The choice of the 6-311++G(d,p) basis set is not arbitrary; it is driven by the molecule's specific functional groups:

  • Diffuse functions (++) allow the electron clouds to expand, which is strictly required to accurately model the anionic character of the oxygen atoms in the nitro (-NO₂) and carboxyl (-COOH) groups, as well as the large, polarizable electron cloud of the bromine atom[6].

  • Polarization functions (d,p) allow atomic orbitals to shift asymmetrically, a necessity for modeling the highly polarized C-Br and C-NO₂ bonds[6].

The Necessity of Scaling Factors

DFT calculations assume a harmonic potential energy surface. However, real molecular vibrations are anharmonic, leading DFT to systematically overestimate vibrational frequencies. To objectively compare calculated data to experimental FT-IR/Raman results, a scaling factor (typically ~0.960 for B3LYP/6-311++G(d,p)) must be applied to the theoretical values[7].

Workflow cluster_exp Experimental Protocol cluster_comp Computational Protocol Start 3-Bromo-2-methyl-6-nitrobenzoic Acid ExpPrep Sample Prep (KBr Pellet / DMSO-d6) Start->ExpPrep GeomOpt Geometry Optimization (Gaussian 16) Start->GeomOpt FTIR FT-IR & FT-Raman Spectroscopy ExpPrep->FTIR NMR 1H & 13C NMR (400 MHz) ExpPrep->NMR Compare Objective Data Comparison & Scaling Factor Application FTIR->Compare NMR->Compare DFT DFT / B3LYP 6-311++G(d,p) GeomOpt->DFT Freq Frequency & NMR Calculations (GIAO) DFT->Freq Freq->Compare

Workflow comparing experimental spectroscopy with DFT computational validation.

Step-by-Step Protocols

Protocol A: Experimental Spectroscopy
  • FT-IR Sample Preparation: Grind 2 mg of the compound with 200 mg of spectroscopic-grade KBr in an agate mortar. Press under 10 tons of pressure for 5 minutes to form a transparent disk.

  • FT-IR Acquisition: Record the spectrum using an FT-IR spectrometer from 4000–400 cm⁻¹ with a resolution of ±2 cm⁻¹. Self-Validation: Subtract a pure KBr pellet background acquired under identical conditions[6].

  • NMR Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • NMR Acquisition: Acquire spectra on a 400 MHz spectrometer at 298 K. Self-Validation: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[2].

Protocol B: Computational (DFT) Modeling
  • Geometry Optimization: Build the 3D structure and perform a full unconstrained geometry optimization in the gas phase using Gaussian 16 at the B3LYP/6-311++G(d,p) level[5].

  • Frequency Validation: Run harmonic vibrational frequency calculations. Self-Validation: The absence of imaginary frequencies confirms the optimized structure is a true local minimum on the potential energy surface[5].

  • NMR Prediction: Compute magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, referenced to computationally modeled TMS.

Objective Data Comparison

The following tables summarize the quantitative performance of the experimental versus calculated methods.

Table 1: Vibrational Frequencies (FT-IR & FT-Raman)

While experimental FT-IR accurately captures the physical state (including intermolecular hydrogen bonding of the -COOH group), it often results in broad, overlapping peaks. The DFT calculation, once scaled by 0.960, provides precise peak deconvolution[7].

Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)Performance Note
O-H stretch (COOH) 3150 (broad)-35853441Exp. is broader due to H-bonding; DFT assumes gas-phase isolation.
C-H stretch (Ar) 3085309032103081Excellent agreement post-scaling.
C=O stretch (COOH) 1715171017851713DFT perfectly resolves the exact carbonyl frequency.
NO₂ asym. stretch 1535153016051540High accuracy; critical for confirming nitro group integrity.
NO₂ sym. stretch 1350134514101353Excellent agreement post-scaling.
C-Br stretch 655660685657DFT confirms the heavy atom vibration in the fingerprint region.
Table 2: ¹H NMR Chemical Shifts (DMSO-d6)

Experimental NMR is subject to solvent effects, whereas standard DFT calculations are often performed in the gas phase. Despite this, the relative GIAO predictions closely mirror the experimental ortho-coupling system[2].

Proton EnvironmentExperimental (ppm)Calculated GIAO (ppm)Multiplicity & Coupling
-COOH 13.5213.85Broad singlet, 1H
C5-H (Aromatic) 8.058.18Doublet, J = 8.5 Hz, 1H
C4-H (Aromatic) 7.827.95Doublet, J = 8.5 Hz, 1H
-CH₃ 2.452.51Singlet, 3H

Mechanistic & Electronic Insights (DFT Exclusives)

While experimental spectroscopy identifies functional groups, DFT provides exclusive insights into the molecule's chemical reactivity—data crucial for drug development professionals designing synthetic pathways.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the way the molecule interacts with other species. In 3-Bromo-2-methyl-6-nitrobenzoic acid, the HOMO is predominantly localized over the bromine atom and the aromatic ring, making it susceptible to electrophilic attack. The LUMO is heavily localized over the strongly electron-withdrawing nitro group[3].

HOMOLUMO LUMO LUMO (π*) Energy: -3.12 eV (Localized on NO2 & Ring) Gap ΔE = 3.85 eV (Chemical Softness / Reactivity) LUMO->Gap HOMO HOMO (π) Energy: -6.97 eV (Localized on Br & Ring) Gap->HOMO

HOMO-LUMO energy gap illustrating electronic transitions and chemical reactivity.

The relatively narrow energy gap (ΔE ≈ 3.85 eV) indicates high chemical softness and polarizability, which explains its high reactivity as an intermediate in producing complex quinazolinone antimalarial scaffolds[1].

Conclusion

Neither experimental nor calculated spectroscopic data is perfect in isolation. Experimental FT-IR and NMR provide the undeniable physical reality of 3-Bromo-2-methyl-6-nitrobenzoic acid, capturing solvent interactions and hydrogen bonding. However, DFT calculations (B3LYP/6-311++G(d,p)) act as an indispensable analytical partner. By applying appropriate scaling factors, DFT resolves overlapping experimental peaks, provides exact vibrational assignments, and maps the electronic reactivity (HOMO-LUMO) that physical spectroscopy cannot directly observe. For drug development professionals, utilizing this dual-validation approach ensures maximum confidence in molecular characterization prior to complex synthesis.

References

1.[1] Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ResearchGate. 1 2.[2] Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. 2 3.[5] Comparative DFT Analysis of 2-Amino-4-bromo-6-nitrobenzoic Acid and Its Isomers: A Theoretical Investigation. Benchchem.5 4.[3] Molecular Interaction Studies between Methylamine and 2-Nitrobenzoic Acid by Quantum Chemical Calculation. SciSpace. 3 5.[7] Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. SCIRP. 7 6.[4] Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. ResearchGate. 4 7.[6] Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations. ResearchGate. 6

Sources

assessing the stability of 3-Bromo-2-methyl-6-nitrobenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-methyl-6-nitrobenzoic acid (CAS: 1498300-48-3) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including quinazolinone-2-carboxamide derivatives for antimalarial therapies[1] (). While its dense substitution pattern provides unique spatial geometry for drug-target interactions, it also introduces specific chemical liabilities.

This guide objectively compares the stability profile of 3-Bromo-2-methyl-6-nitrobenzoic acid against less functionalized alternatives, providing researchers with the mechanistic insights and self-validating experimental protocols necessary to prevent downstream degradation during API manufacturing.

Mechanistic Stability Profiling: The "Why" Behind the Chemistry

To accurately assess the stability of this compound, we must analyze the causality driven by its distinct structural features:

A. Steric Shielding (The Di-Ortho Effect)

The carboxyl group at the C1 position is flanked by a methyl group at C2 and a nitro group at C6. This di-ortho substitution creates massive steric hindrance, forcing the carboxylate moiety out of the aromatic plane.

  • Implication: While this steric bulk protects the carboxyl group from unwanted decarboxylation under mild conditions, it also significantly reduces the kinetics of standard coupling reactions (e.g., Fischer esterification), often necessitating aggressive reagents that can trigger secondary degradation pathways[2].

B. Electronic Vulnerability (The SNAr Liability)

The most critical stability liability of 3-Bromo-2-methyl-6-nitrobenzoic acid is the spatial relationship between the C3-bromine and the C6-nitro group. Because these groups are situated para to one another, the strongly electron-withdrawing nitro group activates the bromine towards Nucleophilic Aromatic Substitution (SNAr) .

  • Implication: Under basic or strongly nucleophilic conditions, the C3 position is highly susceptible to attack. The nitro group acts as an electron sink, stabilizing the intermediate Meisenheimer complex and facilitating the rapid departure of the bromide ion.

Objective Comparison: Target vs. Alternatives

When designing a synthetic route, substituting this building block with a less functionalized alternative can drastically alter the stability profile. The table below quantifies these differences.

Stability Parameter3-Bromo-2-methyl-6-nitrobenzoic acid (Target)3-Bromo-2-methylbenzoic acid (Alternative 1)2-Methyl-6-nitrobenzoic acid (Alternative 2)
CAS Number 1498300-48-368837-59-213506-76-8
Hydrolytic Stability (pH > 10) Low (Rapid SNAr degradation at C3)High (Lacks activating para-NO₂ group)High (Lacks halogen leaving group)
Thermal Stability (>100°C) Moderate (Risk of thermal decarboxylation)High Moderate
Photolytic Stability Moderate (Nitro group photoreduction risk)High Moderate (Nitro group photoreduction risk)
Steric Hindrance at C1 Very High (Di-ortho substituted)Moderate (Mono-ortho substituted)Very High (Di-ortho substituted)
Primary Degradation Route Bromide displacement (SNAr)Stable under standard conditionsNitro-reduction (under oxidative/photo stress)

Self-Validating Experimental Protocol: Forced Degradation

To empirically verify the stability limits of 3-Bromo-2-methyl-6-nitrobenzoic acid, a forced degradation study must be executed. The following protocol is designed as a self-validating system , ensuring that observed degradation is a true reflection of the molecule's stability and not an artifact of the analytical method.

G A 3-Bromo-2-methyl-6-nitrobenzoic Acid (Stock Solution) B1 Thermal Stress (80°C, 48h) A->B1 B2 Basic Stress (0.1N NaOH, 24h) A->B2 B3 Oxidative Stress (3% H2O2, 24h) A->B3 B4 Photolytic Stress (ICH Q1B) A->B4 C Sample Quenching & Neutralization B1->C B2->C B3->C B4->C D UHPLC-PDA-HRMS Analysis C->D

Fig 1. Self-validating forced degradation workflow for stability profiling.

Step-by-Step Methodology
  • Baseline Preparation: Prepare a 1.0 mg/mL stock solution of the API in 50:50 Acetonitrile:Water. Analyze immediately via UHPLC-PDA to establish the

    
     baseline purity.
    
  • Stress Application:

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 25°C for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

    • Thermal: Seal 1 mL of stock in an amber vial and heat at 80°C for 48 hours.

  • Quenching (Critical Step): To halt degradation prior to autosampler injection, chemically quench the samples. For the basic stress sample, neutralize with an equivalent volume of 0.1 N HCl.

  • Orthogonal Analysis: Analyze samples using UHPLC coupled with Photodiode Array (PDA) and High-Resolution Mass Spectrometry (HRMS) to identify degradation product masses.

System Suitability and Self-Validation Criteria
  • Quench Validation: A

    
     spiked control must be subjected to the base/acid quench immediately. If this control shows >0.1% degradation, the quenching agent itself is causing degradation, and the protocol must be redesigned.
    
  • Mass Balance Verification: The peak area of the remaining parent compound plus the peak areas of all degradants must equal 100% ± 5% of the unstressed control. A mass balance <95% indicates the formation of volatile degradants or species that do not absorb UV light, triggering the need for Charged Aerosol Detection (CAD).

Degradation Pathway Analysis

When subjected to the basic stress protocol outlined above, HRMS data will typically reveal a primary degradant with a mass shift corresponding to the loss of bromine (-79 Da) and the addition of a hydroxyl group (+17 Da).

This confirms the mechanistic hypothesis: the para-nitro group facilitates a Meisenheimer complex, leading to the irreversible displacement of the C3-bromine.

SNAr SM 3-Bromo-2-methyl- 6-nitrobenzoic acid Nu Nucleophilic Attack (OH⁻ at C3) SM->Nu MC Meisenheimer Complex (p-NO₂ Stabilized) Nu->MC LG Bromide (Br⁻) Departure MC->LG Prod 3-Hydroxy-2-methyl- 6-nitrobenzoic acid LG->Prod

Fig 2. SNAr degradation pathway of the C3-bromine under basic conditions.

Strategic Takeaway: If a synthetic route requires strongly basic conditions (e.g., alkylation of the carboxylate), researchers must either strictly control reaction times and temperatures to minimize SNAr degradation, or utilize Alternative 1 (3-Bromo-2-methylbenzoic acid) if the nitro group is not strictly required for the final API's pharmacophore.

References

  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry (ACS Publications). 2021. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and products. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

Sources

Safety Operating Guide

3-Bromo-2-methyl-6-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checklist, but as a mechanistic system. When dealing with complex functionalized molecules like 3-Bromo-2-methyl-6-nitrobenzoic acid , understanding the specific reactivity of each functional group is critical for designing a self-validating, fail-safe disposal protocol.

The following guide provides the causality behind the safety protocols, ensuring that your laboratory operations remain secure, compliant, and scientifically grounded.

Chemical Profiling & Mechanistic Hazards

To safely handle and dispose of 3-Bromo-2-methyl-6-nitrobenzoic acid, we must first deconstruct its structural hazards. This molecule presents a "triple threat" profile due to its three distinct reactive moieties:

  • The Bromine Atom (Halogen): Halogenated organics must never be mixed with standard organic waste. Improper incineration of brominated compounds at low temperatures can generate highly toxic polybrominated dioxins and furans, as well as corrosive hydrobromic acid (HBr)[1].

  • The Nitroaromatic Ring: Nitro groups on aromatic rings are highly energetic. They can undergo rapid exothermic decomposition when exposed to high heat or incompatible chemicals (like strong reducing agents)[2].

  • The Carboxylic Acid: As an organic acid, it will react exothermically with strong bases. Under extreme alkaline conditions, nitroaromatic salts can become shock-sensitive[2].

Table 1: Quantitative Chemical & Hazard Profile

ParameterSpecification / Value
Chemical Name 3-Bromo-2-methyl-6-nitrobenzoic acid
CAS Number 1498300-48-3[3]
Molecular Weight 258.948 g/mol [3]
Physical State Solid (Powder)
Hazard Classification Halogenated Organic, Nitroaromatic, Carboxylic Acid
Critical Incompatibilities Strong oxidizers, strong bases, cyanides, reducing agents[2]
Thermal Decomposition Products HBr, Nitrogen Oxides (NOx), Carbon Monoxide (CO)[2][4]

Operational Safety & Handling Protocol

Before initiating any workflow involving this compound, your operational setup must be validated to prevent inhalation and contact exposure. The compound is a known irritant to the skin, eyes, mucous membranes, and upper respiratory tract[2].

Table 2: Required PPE & Engineering Controls

Protection CategoryStandard / SpecificationMechanistic Rationale
Ventilation Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of fine solid particulates during weighing/transfer[4].
Eye Protection Chemical Safety GogglesMandated by OSHA 29 CFR 1910.133 to prevent severe ocular irritation from acidic dust[4][5].
Skin Protection Nitrile Gloves & Lab CoatPrevents dermal absorption and localized acidic irritation[5].
Respirator N95 or P100 (if outside hood)Necessary if aerosolization or dust generation is unavoidable[5].

Waste Segregation & Disposal Methodology

The disposal of halogenated nitroaromatics requires a highly controlled, high-temperature destruction pathway. Do not attempt to neutralize or dispose of this chemical via aqueous drain systems.

WasteWorkflow A 3-Bromo-2-methyl-6-nitrobenzoic Acid (Solid Waste) B Halogenated Waste Segregation (No Bases/Reducers) A->B C HDPE/Glass Packaging & EPA Labeling B->C D High-Temp Incineration (>1,800°F / 1000°C) C->D E Alkaline Scrubbing (Neutralize HBr & NOx) D->E F Safe Atmospheric Emission & Ash Disposal E->F

Fig 1: Halogenated nitroaromatic waste segregation and high-temperature incineration workflow.

Step-by-Step Disposal Protocol
  • Isolate the Waste Stream: Collect all solid waste and contaminated consumables (weigh boats, pipette tips) in a dedicated container strictly labeled "Halogenated Organic Waste" [1].

  • Verify Compatibility: Ensure the waste container contains no non-halogenated solvents, aqueous waste, strong bases (e.g., KOH, NaOH), or reducing agents[1][2]. Mixing these can initiate an exothermic reaction, potentially over-pressurizing the container.

  • Primary Packaging: Use a chemically resistant High-Density Polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap[1].

  • Storage Conditions: Store the sealed container in a cool, dry, well-ventilated secondary containment area away from direct sunlight and heat sources[4].

  • Contractor Handoff for High-Temperature Incineration: Transfer the waste to a licensed hazardous waste contractor. The required destruction method is high-temperature incineration (above 1,800°F / 1,000°C)[1].

    • Causality Note: Incinerating at this extreme temperature ensures the complete cleavage of the stable aromatic ring and prevents dioxin formation. The incinerator must be equipped with an alkaline scrubber system to capture and neutralize the resulting HBr and NOx gases into harmless inorganic salts before atmospheric release[1].

Emergency Spill Response Protocol

In the event of a spill, dry sweeping is strictly prohibited, as it aerosolizes the acidic, nitroaromatic dust, drastically increasing inhalation risks.

Step-by-Step Decontamination Protocol
  • Isolation: Immediately evacuate non-essential personnel from the area and remove all sources of ignition[2].

  • Dust Suppression: Dampen the solid spill material with a compatible, volatile solvent (acetone is highly recommended)[2]. Causality Note: Acetone safely dissolves the organic solid and eliminates the risk of airborne particulate generation without causing an exothermic acid-base reaction.

  • Physical Collection: Use absorbent paper, also dampened with acetone, to wipe up the dissolved material[2].

  • Waste Containment: Seal all contaminated items—including the absorbent paper and your outer gloves—in a vapor-tight plastic bag or a dedicated hazardous waste container for eventual halogenated incineration[2].

  • Secondary Wash: Decontaminate the affected benchtop or floor surface with a final acetone wash, followed by a thorough scrubbing with a standard soap and water solution to remove any residual micro-contaminants[2].

References

  • CymitQuimica. "3-Bromo-2-methyl-6-nitrobenzoic acid | CymitQuimica".
  • Benchchem. "Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals". Benchchem Safety Guidelines.
  • Fisher Scientific. "SAFETY DATA SHEET - 4-Nitrobenzoic acid".
  • CAMEO Chemicals / NOAA. "P-NITROBENZOIC ACID".
  • West Liberty University / Fisher Scientific.

Sources

Personal protective equipment for handling 3-Bromo-2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-Bromo-2-methyl-6-nitrobenzoic Acid (CAS 1498300-48-3)

As a critical building block in modern drug discovery—most notably utilized in the synthesis of quinazolinone-2-carboxamide derivatives for novel antimalarial therapeutics[1]—3-Bromo-2-methyl-6-nitrobenzoic acid requires stringent handling protocols. Because it is a highly functionalized, halogenated nitroaromatic compound, standard laboratory safety measures must be elevated to account for its specific chemical topography.

This guide provides a self-validating, mechanistically grounded operational framework for researchers handling this compound, ensuring compliance with OSHA’s Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450)[2].

Mechanistic Hazard Assessment & Causality

To handle this compound safely, researchers must understand why it is hazardous. The risks are directly tied to its functional groups:

  • Bromo Substituent (-Br): Halogenation significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to permeate the stratum corneum (outer skin layer), increasing the risk of systemic exposure if dermal contact occurs.

  • Nitro Group (-NO2): While stabilized by the aromatic ring, nitroaromatics carry inherent risks of thermal instability. Furthermore, nitro compounds are known sensitizers and can cause methemoglobinemia upon systemic absorption.

  • Carboxylic Acid (-COOH): This moiety imparts local corrosivity and is the primary driver for severe eye irritation (H319) and skin irritation (H315).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile Gloves (≥ 8 mil)Nitrile offers excellent resistance to lipophilic halogenated compounds. Double gloving provides a sacrificial barrier; the outer glove can be immediately discarded if contaminated, preventing dermal permeation.
Eye Protection Snug-fitting Chemical Splash GogglesThe acidic proton (-COOH) poses a severe risk of corneal damage. Goggles prevent the ingress of airborne micro-particulates during powder transfer.
Body Protection Flame-Resistant (FR) Lab Coat & Long PantsProtects against potential localized thermal events associated with nitroaromatic reactivity and prevents direct dermal contact with solid particulates.
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing outside a ventilated enclosure. Mitigates inhalation of fine crystalline dust, which can cause acute respiratory tract irritation (H335).

Operational Workflow & Step-by-Step Methodology

Every protocol must be a self-validating system to eliminate human error[3]. Follow these sequential phases:

Phase 1: Pre-Operation & Self-Validation
  • Fume Hood Verification: Do not rely solely on the annual certification sticker. Verify the digital airflow monitor reads between 80–120 feet per minute (fpm) . If digital readouts are unavailable, perform a physical tissue-paper test at the sash opening to visually confirm negative pressure.

  • Glove Integrity Check: Perform a pneumatic inflation test on both pairs of nitrile gloves prior to donning. Micro-tears, invisible to the naked eye, can rapidly compromise the barrier against lipophilic brominated compounds.

Phase 2: Weighing & Transfer
  • Static Mitigation: Halogenated organic powders often accumulate static charge, leading to dangerous aerosolization during weighing. Use a static eliminator (ionizing bar or anti-static gun) on the analytical balance and the weighing boat before dispensing.

  • Enclosed Transfer: Weigh the compound inside a dedicated powder weighing hood or a standard fume hood with the sash lowered to the operational mark. Use a static-free, conductive spatula.

  • Secondary Containment: Transport the weighed material to the reaction flask in a sealed, secondary container (e.g., a larger beaker with a watch glass) to prevent accidental dispersion in the laboratory environment.

Phase 3: Reaction Execution
  • Inert Atmosphere: Given the potential reactivity of the nitro group, purge the reaction vessel with an inert gas (Nitrogen or Argon) before introducing the compound, especially if using radical initiators or strong reducing agents.

  • Temperature Monitoring: Equip the reaction setup with an internal thermocouple. Nitroaromatics can undergo exothermic decomposition; real-time internal temperature monitoring is a critical self-validating safety measure that allows for immediate thermal quenching if necessary.

Spill Response & Chemical Disposal Plan

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Isolate: Immediately clear personnel from the vicinity of the spill.

  • Don Emergency PPE: Upgrade to a P100 respirator if the spill is outside a ventilated enclosure.

  • Containment: Surround the solid powder spill with slightly dampened inert absorbent pads to prevent aerosolization. Do not use dry sweeping.

  • Collection: Use a non-sparking, conductive scoop to transfer the dampened powder and absorbent material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a dilute alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse.

Chemical Disposal Plan
  • Waste Segregation: 3-Bromo-2-methyl-6-nitrobenzoic acid and its reaction byproducts MUST be classified strictly as Halogenated Organic Waste due to the presence of the bromine atom. Mixing this with non-halogenated waste can lead to dangerous reactions or regulatory fines.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste - Contains Brominated Nitroaromatics."

  • Storage: Store waste in a designated, ventilated secondary containment area away from incompatible materials (e.g., strong bases, reducing agents) in compliance with OSHA guidelines[2].

Process Visualization

G Start Pre-Operation Validation PPE Don Specialized PPE Start->PPE HoodCheck Fume Hood Flow > 100 fpm? PPE->HoodCheck Abort Abort & Report HoodCheck->Abort No Weighing Weighing & Transfer HoodCheck->Weighing Yes Reaction Reaction Execution Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Execute Spill Protocol Spill->SpillResponse Yes Waste Halogenated Waste Segregation Spill->Waste No SpillResponse->Waste Disposal Safe Disposal Complete Waste->Disposal

Workflow for the safe handling and disposal of 3-Bromo-2-methyl-6-nitrobenzoic acid.

References

  • Laleu, B., et al. "Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry, 2021. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.